Product packaging for Lanreotide acetate (108736-35-2 free base)(Cat. No.:)

Lanreotide acetate (108736-35-2 free base)

Cat. No.: B12312704
M. Wt: 1156.4 g/mol
InChI Key: DEXPIBGCLCPUHE-UHFFFAOYSA-N
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Description

Historical Development and Research Trajectory of Lanreotide (B11836) as a Somatostatin (B550006) Analog

The discovery of the 14-amino acid neuropeptide somatostatin in 1973, initially identified as a growth hormone-inhibiting hormone, paved the way for the development of synthetic analogs. researchgate.net Native somatostatin has a very short half-life, limiting its therapeutic potential. wikipedia.org This led researchers to synthesize analogs with much longer half-lives, such as octreotide (B344500) and lanreotide. researchgate.net Lanreotide was developed by Ipsen Pharmaceuticals and was first marketed in France in 1994. google.com It received approval from the U.S. Food and Drug Administration (FDA) on August 30, 2007. nih.govdrugbank.com

The research trajectory of lanreotide has been marked by significant advancements in its formulation to prolong its duration of action. bachem.com The initial formulations were sustained-release microparticle systems that required intramuscular injections every 7 to 14 days. nih.govnih.gov A major innovation was the development of a supersaturated aqueous gel formulation, known as Autogel or Depot, which relies on the self-assembly of lanreotide molecules. bachem.comnih.gov This depot formulation allows for a more sustained release of the drug and is administered via deep subcutaneous injection. droracle.ai

Key clinical trials have defined lanreotide's research path. The Controlled Study of Lanreotide Antiproliferative Response in Neuroendocrine Tumors (CLARINET) was a pivotal phase III trial that demonstrated lanreotide's ability to significantly prolong progression-free survival in patients with gastroenteropancreatic neuroendocrine tumors (GEP-NETs). aacrjournals.orgyoutube.com This study provided high-level evidence for its antiproliferative effects. nih.gov The open-label extension of the CLARINET study further confirmed these findings, showing a median progression-free survival of approximately 33 months in the lanreotide group. nih.govyoutube.com Another significant study, the ELECT trial, showed that lanreotide was effective in controlling symptoms of carcinoid syndrome, regardless of prior treatment with octreotide. ascopubs.org

Academic Significance within Peptide Chemistry and Molecular Pharmacology

Lanreotide holds considerable significance in the fields of peptide chemistry and molecular pharmacology due to its unique structural and functional properties.

Peptide Chemistry: Lanreotide is a cyclic octapeptide with a disulfide bridge between two cysteine residues. bachem.com Its structure includes unnatural amino acids, such as D-naphthylalanine and D-Tryptophan, which contribute to its stability and prolonged activity. pnas.org The synthesis of lanreotide is a complex process, typically involving solid-phase peptide synthesis (SPPS) to assemble the linear peptide chain, followed by an oxidation step to form the critical disulfide bond. google.comrsc.org

A remarkable and extensively studied characteristic of lanreotide is its ability to spontaneously self-assemble in water into well-defined, hollow nanotubes with a uniform diameter of approximately 24.4 nm. wikipedia.orgpnas.org This self-assembly process is a key feature of its long-acting depot formulation. nih.gov The process begins with the noncovalent dimerization of peptide molecules, which then form open ribbons that eventually close to create the nanotube structure. taylorandfrancis.com This phenomenon is a fascinating example of biomimetic self-organization and has made lanreotide a model system for biophysical studies of peptide self-assembly. nih.govnih.gov The molecular packing and the forces driving this assembly, including hydrophobic effects and electrostatic interactions, are areas of active investigation. nih.gov Recent studies using cryo-electron microscopy (cryo-EM) have revealed an unexpected complexity in the nanotube structure, showing eight different conformations of the peptide within the asymmetric unit. pnas.org

Molecular Pharmacology: From a molecular pharmacology perspective, lanreotide is a potent somatostatin receptor agonist. nih.gov It exerts its effects by binding with high affinity to specific subtypes of somatostatin receptors (SSTRs), primarily SSTR2 and SSTR5. droracle.aidrugbank.comdroracle.ai The activity at these receptors is believed to be the primary mechanism for its inhibitory actions. droracle.ai

The binding of lanreotide to SSTRs on target cells initiates a cascade of intracellular signaling events. These include the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. nih.gov It also involves the activation of ion currents, such as potassium (K+) and calcium (Ca2+), which causes hyperpolarization of the cell membrane and inhibits hormone secretion. nih.govdrugbank.com Furthermore, the activation of SSTRs by lanreotide can induce cell cycle arrest and apoptosis, which underlies its antiproliferative effects on tumors. nih.govdrugbank.com Lanreotide has been shown to inhibit the secretion of a wide range of hormones, including growth hormone (GH), insulin, glucagon, and various gastrointestinal hormones. nih.govdroracle.ai

Current Research Landscape and Future Directions for Lanreotide Acetate (B1210297)

The current research landscape for lanreotide acetate is focused on expanding its therapeutic applications, understanding its mechanisms in greater detail, and exploring its use in combination with other agents.

Current Research: Lanreotide is established for its antiproliferative effects in unresectable, well- or moderately-differentiated, locally advanced or metastatic GEP-NETs to improve progression-free survival. drugbank.comnih.gov It is also a cornerstone in the management of acromegaly, a condition caused by excess growth hormone. drugbank.comwikipedia.org Ongoing research continues to evaluate its effectiveness and tolerability in real-world clinical practice, often confirming the results seen in pivotal trials like CLARINET. nih.gov

A significant area of current investigation is the effect of lanreotide on the immune system. Studies are exploring the molecular pharmacodynamics of lanreotide on immune cells, suggesting that it may have significant effects on immune function that correlate with treatment response in NET patients. nih.gov Another active research area is its use in combination therapies. For instance, the phase II SONNET study investigated lanreotide in combination with the chemotherapeutic agent temozolomide (B1682018) for progressive pancreatic and intestinal neuroendocrine tumors, showing clinical benefit in this patient population. oup.com Research is also assessing different dosing intervals and their impact on disease control. researchgate.net

Future Directions: Future research is likely to follow several key trajectories. There is interest in investigating the use of lanreotide in NETs originating from other locations beyond the gastroenteropancreatic system. nih.gov The development of new formulations that could further improve patient convenience and compliance remains a possibility. bachem.com

A major focus for the future will be the continued exploration of combination therapies. Follow-up studies to trials like CLARINET are looking at the durability of lanreotide's effects and its effectiveness when combined with other molecular therapies. aacrjournals.org Understanding the molecular basis of resistance to somatostatin analogs is another critical area that could lead to strategies to overcome it. Additionally, the role of lanreotide as a maintenance therapy after first-line treatment in aggressive neuroendocrine tumors is being evaluated and shows encouraging results that warrant further confirmation. researchgate.net The unique self-assembling properties of lanreotide may also inspire the development of novel sustained-release formulations for other peptide-based therapeutics. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C56H73N11O12S2 B12312704 Lanreotide acetate (108736-35-2 free base)

Properties

IUPAC Name

acetic acid;10-(4-aminobutyl)-N-(1-amino-3-hydroxy-1-oxobutan-2-yl)-19-[(2-amino-3-naphthalen-2-ylpropanoyl)amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H69N11O10S2.C2H4O2/c1-29(2)45-54(75)63-44(53(74)65-46(30(3)66)47(57)68)28-77-76-27-43(62-48(69)38(56)23-32-15-18-33-10-4-5-11-34(33)22-32)52(73)60-41(24-31-16-19-36(67)20-17-31)50(71)61-42(25-35-26-58-39-13-7-6-12-37(35)39)51(72)59-40(49(70)64-45)14-8-9-21-55;1-2(3)4/h4-7,10-13,15-20,22,26,29-30,38,40-46,58,66-67H,8-9,14,21,23-25,27-28,55-56H2,1-3H3,(H2,57,68)(H,59,72)(H,60,73)(H,61,71)(H,62,69)(H,63,75)(H,64,70)(H,65,74);1H3,(H,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEXPIBGCLCPUHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)N)C(=O)NC(C(C)O)C(=O)N.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H73N11O12S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1156.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Peptide Chemistry and Synthesis of Lanreotide Acetate

Solid-Phase Peptide Synthesis (SPPS) Methodologies for Lanreotide (B11836)

Solid-Phase Peptide Synthesis (SPPS) represents a cornerstone in the production of synthetic peptides like Lanreotide. This methodology involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin support. nih.gov The key advantage of SPPS is the ability to drive reactions to completion by using an excess of reagents, which can then be easily removed by simple filtration and washing, thus avoiding complex purification of intermediate products. nih.gov

Fmoc-Based SPPS Techniques in Lanreotide Synthesis

The most prevalent SPPS strategy for Lanreotide synthesis employs Fluorenylmethyloxycarbonyl (Fmoc) chemistry. nih.govgoogleapis.com This approach offers the advantage of milder deprotection conditions compared to the harsher acid treatments required in older Boc/Benzyl strategies, making it compatible with a wider range of sensitive amino acids and post-translational modifications. nih.govaltabioscience.com

The synthesis begins with a solid support, such as Rink Amide AM resin, which allows for the generation of a C-terminal amide upon final cleavage, a characteristic feature of Lanreotide. rsc.orggoogle.com The process follows a series of iterative cycles:

Deprotection: The Fmoc protecting group on the N-terminal amino acid of the resin-bound peptide is removed, typically using a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). rsc.org

Activation and Coupling: The next Fmoc-protected amino acid in the sequence is activated using a coupling agent, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), and then added to the deprotected peptide-resin to form a new peptide bond. nih.gov

Washing: Excess reagents and byproducts are washed away.

This cycle is repeated until the full linear octapeptide sequence of Lanreotide is assembled on the resin. rsc.org

On-Resin Peptide Cyclization Strategies for Lanreotide Disulfide Bond Formation

A critical step in Lanreotide synthesis is the formation of the intramolecular disulfide bond between the two cysteine residues, which creates the cyclic structure essential for its biological activity. bachem.com Performing this cyclization while the peptide is still attached to the solid support—a technique known as on-resin cyclization—offers significant advantages. The resin matrix provides a "pseudo-dilution" environment, where the attached peptide chains are isolated from one another, thereby favoring intramolecular cyclization and minimizing the formation of intermolecular dimers and oligomers. researchgate.net This contrasts with solution-phase cyclization, which often requires highly dilute conditions and can be time-consuming. nih.gov

Various oxidizing agents can be used for on-resin disulfide bond formation, including iodine, DMSO, and air oxidation. googleapis.comgoogle.com A particularly efficient method developed for Lanreotide and its epimers involves an iodine-persulfate (I₂-S₂O₈²⁻) system in a DMF:water mixture. nih.gov This technique has been shown to achieve excellent disulfide conversion yields of over 90% in as little as 15 minutes, offering a clean and rapid alternative to traditional methods. nih.govrsc.org

Solution-Phase Peptide Synthesis Approaches for Lanreotide

While SPPS is highly effective, solution-phase synthesis (also known as liquid-phase synthesis) is often considered more economical and suitable for large-scale industrial production. google.comneulandlabs.com This method involves synthesizing the peptide in a homogenous solution. For a peptide of Lanreotide's size, this is typically achieved through a fragment condensation strategy.

A notable example is a 4+4 fragment condensation process. google.com In this approach, two separate, protected tetrapeptide fragments are synthesized independently.

Fragment A: H-Lys(Boc)-Val-Cys(Trt)-Thr-NH₂

Fragment B: Boc-D-Nal-Cys(Trt)-Tyr-D-Trp-OH

These two fragments are then coupled together in an organic solvent using a coupling agent and a base to form the full, protected linear octapeptide. google.com This is followed by a series of steps in solution: deprotection of the side chains, oxidation to form the disulfide bridge, and finally, treatment with acetic acid to yield Lanreotide acetate (B1210297). google.com A key advantage of this approach is that many of the intermediates can be isolated as solids, simplifying purification and avoiding laborious chromatographic steps. google.com

Hybrid Solid-Phase and Solution-Phase Synthesis Methodologies for Lanreotide

Hybrid synthesis methodologies combine the advantages of both SPPS and solution-phase techniques to optimize the production of complex peptides like Lanreotide. neulandlabs.com In a typical hybrid approach, smaller peptide fragments are first synthesized efficiently using automated SPPS. These fragments are then cleaved from the resin, purified, and subsequently coupled together in solution to form the final peptide. google.com

One patented hybrid method for Lanreotide involves the solid-phase synthesis of a C-terminal hexapeptide (a peptide with six amino acids) and the liquid-phase synthesis of an N-terminal dipeptide (a peptide with two amino acids). google.com The two fragments are then condensed to form the full-length peptide. This strategy can mitigate the challenges of decreasing yields in SPPS as the peptide chain grows longer while still leveraging the speed and efficiency of solid-phase methods for creating the building blocks. neulandlabs.com

MethodologyDescriptionKey AdvantagesKey Challenges
Fmoc-SPPSStepwise synthesis of the peptide on an insoluble resin support using Fmoc protecting groups.- High efficiency for long peptides
  • Easy purification of intermediates
  • Amenable to automation
  • - High cost of reagents and resins for large scale
  • Potential for aggregation with difficult sequences
  • Decreasing yields with very long peptides
  • Solution-Phase SynthesisSynthesis of peptide fragments in solution, followed by coupling to form the final product.- More economical for large-scale production
  • Scalable
  • Avoids use of expensive resins
  • - Risk of racemization
  • Difficult purification of intermediates
  • Not well-suited for very long peptides
  • Hybrid SynthesisCombines SPPS for fragment creation with solution-phase for fragment coupling.- Balances efficiency and cost
  • Can overcome SPPS yield issues for long peptides
  • Leverages strengths of both methods
  • - Requires expertise in both techniques
  • Involves multiple purification steps (fragments and final product)
  • Synthesis and Characterization of Lanreotide Epimers

    During peptide synthesis, racemization—the conversion of an L-amino acid to a D-amino acid at a chiral center—can occur, leading to the formation of epimeric impurities. nih.gov These epimers are isomers that may have different biological activities and must be carefully controlled and characterized. To properly identify and quantify these impurities, it is essential to first synthesize them as reference standards. nih.govrsc.org

    Researchers have reported the complete on-resin synthesis of all eight possible single-residue epimers of Lanreotide. nih.gov This was achieved using standard Fmoc-SPPS, where for each epimer, one specific amino acid was intentionally substituted with its D-isoform. nih.gov Following the assembly of the linear chain, the on-resin cyclization was performed. nih.gov The synthesized epimers were then purified and used to develop and validate analytical HPLC methods capable of separating them from the active Lanreotide peptide and from each other. rsc.orgnih.gov This work enabled the identification of five specific epimeric impurities in a commercially sourced Lanreotide active pharmaceutical ingredient (API). nih.govrsc.org

    Epimer NameRacemized ResiduePositionSequence
    Lanreotide (LAN)None-D-Nal-Cys-Tyr-D-Trp-Lys-Val-Cys-Thr-NH₂
    P1D-Nal1L-Nal-Cys-Tyr-D-Trp-Lys-Val-Cys-Thr-NH₂
    P2Cys2D-Nal-D-Cys-Tyr-D-Trp-Lys-Val-Cys-Thr-NH₂
    P3Tyr3D-Nal-Cys-D-Tyr-D-Trp-Lys-Val-Cys-Thr-NH₂
    P4D-Trp4D-Nal-Cys-Tyr-L-Trp-Lys-Val-Cys-Thr-NH₂
    P5Lys5D-Nal-Cys-Tyr-D-Trp-D-Lys-Val-Cys-Thr-NH₂
    P6Val6D-Nal-Cys-Tyr-D-Trp-Lys-D-Val-Cys-Thr-NH₂
    P7Cys7D-Nal-Cys-Tyr-D-Trp-Lys-Val-D-Cys-Thr-NH₂
    P8Thr8D-Nal-Cys-Tyr-D-Trp-Lys-Val-Cys-D-Thr-NH₂

    Synthetic Innovations and Challenges in Lanreotide Production

    The synthesis of Lanreotide, while well-established, presents several challenges that drive ongoing innovation. The primary challenges include minimizing racemization, ensuring the efficient and regioselective formation of the disulfide bond, and managing the high cost of raw materials and reagents, particularly for large-scale SPPS. nih.govgoogle.com

    Innovations in Lanreotide synthesis are focused on improving efficiency, purity, and cost-effectiveness. The development of rapid on-resin cyclization methods, such as the iodine-persulfate system, represents a significant advancement over older, more laborious solution-phase oxidation techniques. nih.gov This not only accelerates the manufacturing process but also leads to cleaner crude products, simplifying subsequent purification. nih.gov Furthermore, the refinement of solution-phase and hybrid strategies provides an economical pathway for commercial-scale production, circumventing the high costs associated with using large quantities of resin and coupling agents in pure SPPS. google.com The ongoing need for highly pure Lanreotide with minimal impurities continues to spur research into optimized synthesis protocols, novel protecting groups, and more efficient purification technologies.

    Molecular Structure and Conformation of Lanreotide Acetate

    Atomic Structure Elucidation of Lanreotide (B11836) and its Nanotubes

    The precise three-dimensional arrangement of lanreotide has been investigated using a suite of high-resolution analytical techniques. fda.govfda.gov These methods have provided detailed insights into the peptide's structure at an atomic level, revealing a complex and previously unexpected architecture, particularly within its self-assembled nanotube form. pnas.orgegelmanlab.org

    Recent advancements in cryo-electron microscopy (cryo-EM) have enabled the determination of the atomic structure of lanreotide nanotubes to a resolution of 2.5 Å. pnas.orgpnas.orgnih.gov This analysis revealed a surprisingly complex organization. bohrium.com The fundamental building block, or asymmetric unit, of the nanotube is composed of eight individual lanreotide peptides, which form two distinct tetramers. pnas.orgpnas.orgnih.gov Consequently, within the nanotube, each peptide exists in one of eight different environments, resulting in eight unique conformations. pnas.orgnih.gov

    This cryo-EM structure is markedly different from earlier models that were based on lower-resolution techniques. pnas.orgnih.gov The analysis highlighted two primary conformations within the nanotubes, described as "capped" and "away". researchgate.net This detailed structural information underscores the power of cryo-EM in revealing the intricate molecular packing and conformational subtleties of peptide assemblies. bohrium.comresearchgate.net

    Prior to high-resolution cryo-EM, X-ray fiber diffraction was a key technique used to develop models of the lanreotide nanotube structure. nih.govresearchgate.net This method, common for analyzing filamentous or fibrous macromolecules, provides information on the repeating structures within the assembly. wikipedia.org The patterns from lanreotide nanotubes suggested a hexagonal packing of the tubes and provided initial parameters for the wall thickness and peptide arrangement. researchgate.net

    Complementing this, high-resolution X-ray crystallography has been used to determine the structure of a lanreotide derivative, Lan-dap5, to a resolution of 0.83 Å. pnas.orgnih.gov The crystal structure of this derivative revealed a packing arrangement that was surprisingly consistent with the external layer of the old nanotube model proposed two decades prior. pnas.orgresearchgate.net However, a direct comparison of the Lan-dap5 crystal structure with the cryo-EM nanotube structure highlights significant differences in molecular conformation and packing, underscoring the pronounced polymorphism of this peptide family. pnas.orgnih.gov This discrepancy reveals that the conformation within a crystal lattice can differ substantially from the one adopted in a larger, self-assembled structure like a nanotube. pnas.org

    Nuclear Magnetic Resonance (NMR) spectroscopy has been a versatile tool for probing the conformational dynamics of lanreotide in various states. fda.govcarlomagno-group.orgcopernicus.org In organic solvents, NMR studies were instrumental in characterizing the monomeric conformation of lanreotide as a β-hairpin. nih.gov This technique can provide detailed, site-specific information about molecular structure and flexibility. copernicus.orgnews-medical.net

    Furthermore, advanced NMR techniques like pulsed-field gradient diffusion-ordered spectroscopy (PFG-DOSY) have been employed to characterize the size and formation of the larger supramolecular aggregates that lanreotide forms in aqueous solutions. nih.govresearchgate.net These studies have shown that the concentration of the acetate (B1210297) counterion is a critical factor influencing the self-assembly process and the final structure of the aggregates. nih.gov NMR is also a standard method for the characterization and quality control of lanreotide, used to identify the structure and analyze peptide-related impurities. fda.govfda.gov

    Conformational Polymorphism and Heterogeneity of Lanreotide Peptide

    A key finding from the structural analysis of lanreotide is its significant conformational polymorphism, a phenomenon where a single peptide can adopt multiple distinct conformations within the same assembly. pnas.orgnih.gov The high-resolution cryo-EM structure of the lanreotide nanotube provided direct experimental observation of this heterogeneity. pnas.orgnih.gov

    The discovery that the asymmetric unit of the nanotube contains eight peptide copies, each with a unique conformation, was unexpected for a small, constrained octapeptide. egelmanlab.orgnih.gov This inherent flexibility allows the peptide to adapt to slightly different local environments within the highly regular, repeating structure of the nanotube wall. nih.gov This conformational polymorphism is a critical factor that makes the prediction of self-assembly behavior for even well-characterized peptides exceedingly difficult. pnas.orgnih.gov The comparison between the cryo-EM nanotube structure and the X-ray crystal structure of a lanreotide derivative further emphasizes this polymorphic nature. pnas.org

    Role of Aromatic and Aliphatic Residues in Lanreotide Conformation

    The specific sequence of lanreotide results in a distinct spatial segregation of its amino acid side chains, which plays a crucial role in its self-assembly. nih.govnih.gov The peptide's structure can be described as having a hydrophobic face and a hydrophilic face. nih.gov The hydrophobic side is notable for a strict segregation of aliphatic and aromatic residues. nih.govnih.gov

    Lanreotide possesses three aromatic residues: D-naphthylalanine (D-Nal), Tyrosine (Tyr), and D-tryptophan (D-Trp), which are all located on one branch of the β-hairpin. nih.govresearchgate.netnih.gov Mutational studies, where these aromatic residues were systematically replaced, have demonstrated their essential role in the formation of nanotubes. nih.gov These studies indicate that specific aromatic-aromatic interactions, such as π-π stacking, act as a "molecular glue" that directs the self-assembly process. nih.gov The cryo-EM structure confirms this, showing aromatic clusters that connect peptide molecules within the nanotube wall. nih.gov In these clusters, the Tyr residues from interacting peptides are positioned perpendicularly, indicating a strong interaction. nih.gov The aliphatic residue Valine (Val) is also part of the hydrophobic face, while the aliphatic part of the Lysine (B10760008) (Lys) side chain aligns with the aromatic rings of D-Trp. nih.govnih.gov

    β-Hairpin Conformation and β-Sheet Stacking in Lanreotide Assemblies

    The fundamental conformational motif of the lanreotide monomer is a β-hairpin. nih.govnih.gov This structure is enforced by an intramolecular disulfide bridge between the two Cysteine (Cys) residues. nih.govresearchgate.net This pre-organized β-hairpin conformation is a critical prerequisite for the subsequent self-assembly process. nih.govnih.gov

    Within the nanotube assemblies, this β-hairpin conformation is maintained and stabilized. nih.gov The individual β-hairpins then stack together through intermolecular hydrogen bonds to form extended antiparallel β-sheets. nih.govnih.gov This β-sheet stacking is a characteristic feature of lanreotide assemblies and has been confirmed by Fourier-transform infrared (FTIR) spectroscopy, which shows sharp absorption bands characteristic of this type of secondary structure. nih.gov The cryo-EM structure provides an even more detailed picture, revealing that the peptide backbones are linked by intermolecular hydrogen bonds into two distinct types of β-sheets that wind along the entire length of the nanotube. nih.gov This hierarchical assembly, from a constrained β-hairpin to stacked β-sheets, ultimately forms the robust wall of the nanotube. nih.gov

    Data Tables

    Table 1: Structural Parameters of Lanreotide Nanotubes Determined by Different Techniques

    ParameterTechniqueValueReference
    Nanotube Diameter Small-Angle X-ray Scattering (SAXS)244 Å researchgate.net
    Wall Thickness Small-Angle X-ray Scattering (SAXS)18 Å researchgate.net
    Hexagonal Packing Lattice Parameter Small-Angle X-ray Scattering (SAXS)365 Å researchgate.net
    Structure Resolution Cryo-Electron Microscopy (Cryo-EM)2.5 Å pnas.orgpnas.org
    Peptides per Asymmetric Unit Cryo-Electron Microscopy (Cryo-EM)8 pnas.orgnih.gov
    Derivative Crystal Structure Resolution X-ray Crystallography0.83 Å pnas.orgnih.gov

    Table 2: Analytical Techniques for Lanreotide Structural Elucidation

    Analytical TechniqueInformation ObtainedReference
    Cryo-Electron Microscopy (Cryo-EM) Atomic resolution 3D structure of nanotubes; revealed conformational polymorphism. pnas.orgpnas.orgnih.gov
    X-ray Fiber Diffraction Provided early models of nanotube packing and dimensions. nih.govresearchgate.net
    X-ray Crystallography High-resolution atomic structure of a lanreotide derivative (Lan-dap5). pnas.orgnih.govresearchgate.net
    Nuclear Magnetic Resonance (NMR) Characterized monomer conformation; studied supramolecular aggregates and dynamics. nih.govfda.govnih.gov
    Fourier-Transform Infrared (FTIR) Spectroscopy Confirmed β-hairpin conformation and intermolecular antiparallel β-sheet stacking. nih.gov

    Compound Names Mentioned

    Lanreotide acetate

    Lanreotide

    Somatostatin (B550006)

    Lan-dap5

    D-naphthylalanine (D-Nal)

    Tyrosine (Tyr)

    D-tryptophan (D-Trp)

    Lysine (Lys)

    Valine (Val)

    Cysteine (Cys)

    Threonine (Thr)

    β-mercaptoethanol

    Phenylalanine (Phe)

    Alanine (B10760859) (Ala)

    Water

    Acetic acid

    Self Assembly and Supramolecular Architecture of Lanreotide

    Nanotube Formation by Lanreotide (B11836) Self-Assembly

    When dissolved in pure water above a critical concentration, lanreotide acetate (B1210297) spontaneously self-assembles into well-defined, hollow nanotubes. researchgate.netresearchgate.netnih.gov A striking feature of these nanotubes is their exceptional monodispersity, consistently exhibiting a uniform diameter of approximately 24 nanometers. nih.govresearchgate.netproquest.com This self-assembly process is reversible and occurs under equilibrium conditions. nih.govuniv-rennes1.fr The formation of these robust nanostructures is a key attribute of lanreotide's behavior in aqueous solution, driven by the peptide's inherent molecular design. bachem.com The process begins with the noncovalent dimerization of peptide molecules, which then grow into open ribbon-like intermediates before closing to form the final nanotube structure. univ-rennes1.frbachem.com

    The walls of lanreotide nanotubes are highly organized, consisting of a bilayer of peptide molecules. nih.gov Advanced analytical techniques, including cryo-electron microscopy (cryo-EM), have revealed the precise arrangement of lanreotide within these walls. pnas.org The fundamental building block of the wall is an antiparallel β-sheet formed by intermolecular hydrogen bonds between peptide backbones, a typical "cross-β" organization. nih.govpnas.org Within this structure, the peptide backbones and the associated hydrogen-bond network lie flat on the surface of the nanotube. nih.gov

    The crystal structure shows that the asymmetric unit contains two lanreotide molecules stacked head-to-tail, forming a continuous antiparallel β-sheet. pnas.org This arrangement results in a distinct segregation of the molecule's side chains, with the hydrophobic aromatic residues and hydrophilic residues positioned on opposite faces of the β-sheet, a key feature that stabilizes the bilayer structure of the nanotube wall. nih.govuniv-rennes1.fr The packing of these units creates a two-dimensional crystal lattice that curves to form the seamless nanotube wall. pnas.org

    Table 1: Crystallographic Data for Lanreotide Analogue (Lan-dap5) Assembly
    ParameterValueSource
    2D Lattice Parameter (a)20.7 Å pnas.org
    2D Lattice Parameter (b)20.8 Å pnas.org
    2D Lattice Angle (γ)119° pnas.org

    The formation of lanreotide nanotubes is a multi-step process characterized by four distinct hierarchical levels of organization. nih.govresearchgate.netnih.govproquest.com This detailed supramolecular organization is considered unique in the field of synthetic biomimetic assembly. nih.gov

    Dimerization : The process initiates with the formation of peptide dimers. nih.govuniv-rennes1.fr This first level of assembly is primarily stabilized by hydrophobic effects and interactions between the aromatic side chains of the lanreotide molecules. nih.govresearchgate.net

    Filament Formation : The dimers subsequently assemble into amyloid-like filaments. nih.govresearchgate.net This step involves the creation of an intermolecular antiparallel β-sheet network that connects the peptide dimers, establishing the "cross-β" core structure. nih.gov

    Nanotube Assembly : In the third level, these filaments, specifically 26 of them, pack laterally to form the closed, hollow nanotube. nih.govresearchgate.net During this stage, the hydrogen-bond network of the β-sheets orients itself flat against the nanotube surface. nih.gov

    Hexagonal Lattice Packing : At high concentrations, the fully formed nanotubes exhibit a final level of organization, packing into a dense, hexagonal lattice. nih.govresearchgate.netuniv-rennes1.fr

    This hierarchical pathway ensures the formation of remarkably uniform and stable nanotubes from simple peptide monomers. univ-rennes1.fruniv-rennes1.fr

    Molecular Mechanisms and Driving Forces of Lanreotide Self-Assembly

    The self-assembly of lanreotide is propelled by a sophisticated interplay of molecular forces. nih.gov The primary driving force is the hydrophobic effect, which promotes the association of the peptide's nonpolar regions, particularly the aromatic side chains, to minimize their contact with water. nih.gov This attractive force is counterbalanced by repulsive electrostatic interactions between the two positively charged residues on each peptide molecule. nih.govresearchgate.net The final supramolecular architecture arises from the precise balance between these opposing forces. nih.gov

    Counterions play a critical structural role in the self-assembly of lanreotide, modulating the electrostatic interactions that govern the process. researchgate.netnih.gov The acetate counterion, present in the standard formulation, is particularly crucial. nih.govmdpi.com The concentration of acetate is a critical parameter for proper aggregation and the formation of the final supramolecular structure. nih.gov Studies have shown that the number of counterions is critical for modulating the self-aggregation process. nih.gov For lanreotide, which has two basic residues (lysine and the N-terminal amino group), up to two molecules of acetic acid can be associated with each peptide molecule. nih.gov

    The nature of the counterion directly influences the diameter of the resulting nanotubes. researchgate.net Different counterions can tune the final dimensions of the assembly, highlighting the direct involvement of the counterion in the structure. researchgate.net This phenomenon is attributed to counterion condensation on the nanotube wall, which modifies the electrostatic repulsion within the assembly. researchgate.net Formulations with higher percentages of acetate are characterized by large, cross-linked tubular structures that tend to organize into ribbons. nih.gov Conversely, lower acetate content leads to short, tightly packed tubular structures. nih.gov

    Table 2: Influence of Select Counterions on Lanreotide Nanotube Diameter
    CounterionObserved Nanotube Morphology/DiameterSource
    FluorideForms nanotubes researchgate.net
    ChlorideForms nanotubes researchgate.net
    AcetateForms nanotubes researchgate.net
    BenzoateForms nanotubes researchgate.net

    Note: The study demonstrates that the diameter of the nanotubes varies depending on the specific counterion used. researchgate.net

    The specific chemical structure of lanreotide is paramount for its ability to form nanotubes. nih.govnih.gov Mutational studies have identified three essential parameters for this process: the specificity of the aromatic side chains, the spatial arrangement of hydrophilic and hydrophobic residues, and the conformation of the peptide backbone. researchgate.netnih.govproquest.com

    Lanreotide contains three aromatic residues: D-naphthylalanine (D-Nal), tyrosine (Tyr), and D-tryptophan (D-Trp). nih.govresearchgate.net These residues are segregated on one side of the molecule's β-hairpin conformation, creating an amphiphilic structure that is critical for self-assembly. nih.gov Research has shown that the specific identities of the D-Nal and Tyr residues are essential. nih.gov When these are mutated, the peptide either loses its ability to self-assemble or forms less-ordered structures like amyloid fibers or curved lamellae. nih.govresearchgate.netnih.gov Spectroscopic studies confirm that the environment of these aromatic residues changes significantly upon aggregation, indicating their direct involvement in peptide-peptide interactions within the nanotube. nih.govresearchgate.net The tryptophan side chain, however, remains exposed to water in the final assembly. nih.govresearchgate.net

    Table 3: Effect of Aromatic Residue Mutation on Lanreotide Self-Assembly
    MutationResulting ArchitectureSource
    DTrp -> DPheNanotubes (identical packing to lanreotide) nih.gov
    DNal -> DPhe"Micellar"-type aggregates, no nanotubes researchgate.net
    Tyr -> PheNo aggregates observed researchgate.net

    Advanced Analytical Techniques for Lanreotide Supramolecular Structure Determination

    A variety of advanced analytical techniques are required to fully characterize the complex, hierarchical structure of lanreotide assemblies from the molecular to the macroscopic level. researchgate.net These methods allow for a non-disruptive analysis of the supramolecular structures in their native-like state. mdpi.com

    Scattering Techniques : Small-Angle X-ray Scattering (SAXS) is used to characterize the dimensions and packing of the nanotubes in solution, such as their diameter and the hexagonal lattice spacing. researchgate.netuniv-rennes1.fr Wide-Angle X-ray Scattering (WAXS) provides information about the molecular packing within the nanotube walls, such as the β-sheet organization. nih.gov

    NMR Spectroscopy : Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying peptide self-assembly in a non-disruptive manner. mdpi.com Techniques like pulsed field gradient diffusion-ordered spectroscopy (PFG-DOSY) and magic-angle spinning (MAS) NMR can determine the peptide's diffusion coefficient, which relates to the size of the supramolecular assemblies. mdpi.comcolab.wsnih.gov NMR imaging (MRI) can also be integrated to provide macroscopic structural information. colab.ws

    Vibrational Spectroscopy : Fourier Transform Infrared (FTIR) and Raman spectroscopy are sensitive to the secondary structure of the peptide. researchgate.netpnas.org The amide I region of the FTIR spectrum is particularly useful for confirming the presence of antiparallel β-sheets in the assembled state. researchgate.net Raman spectroscopy can also probe the local environment of the aromatic side chains, revealing their involvement in hydrogen bonding within the nanotubes. nih.govresearchgate.net

    Pulsed Field Gradient Diffusion-Ordered Spectroscopy (PFG-DOSY) NMR

    Pulsed Field Gradient Diffusion-Ordered Spectroscopy (PFG-DOSY) is a powerful, non-disruptive Nuclear Magnetic Resonance (NMR) technique used to characterize the self-assembly of lanreotide by measuring the translational diffusion coefficients of molecules in solution. nih.govrsc.org Since the diffusion coefficient is related to the size and shape of a molecule, DOSY allows for the separation of signals from different species in a mixture, such as monomers, dimers, and larger aggregates. rsc.orguniv-rennes1.fr

    In the context of lanreotide, PFG-DOSY experiments reveal changes in the diffusion coefficient as a function of peptide concentration. univ-rennes1.fr At low concentrations, the diffusion coefficient remains relatively constant, but as the concentration increases, a decrease in the diffusion coefficient is observed, signaling the onset of peptide association and the formation of larger supramolecular structures. univ-rennes1.fr This method allows for the determination of the hydrodynamic radii of these assemblies using the Stokes-Einstein equation. nih.gov

    One study utilized PFG-DOSY to analyze different lanreotide autogel formulations, demonstrating that this technique can effectively characterize the size of peptide aggregates. nih.gov By measuring the average diffusion value (expressed as -logD), researchers could differentiate between formulations with varying degrees of aggregation. nih.gov This approach provides a fast and conservative alternative to destructive methods like electron microscopy for characterizing complex macromolecular structures. nih.gov

    ParameterDescriptionApplication to LanreotideReference
    Technique Principle Separates NMR signals based on the translational diffusion rate of molecules.Measures the diffusion of lanreotide species to probe aggregation state. rsc.orgresearchgate.net
    Measured Value Diffusion Coefficient (D)Used to calculate the hydrodynamic radius of self-assembled structures. nih.gov
    Key Finding The diffusion coefficient of lanreotide decreases with increasing concentration.Confirms monomer-dimer association and the formation of larger aggregates. univ-rennes1.fr
    Advantage Non-destructive and requires minimal sample handling.Allows for the characterization of lanreotide self-assembly in its native gel-like state. nih.gov

    High-Resolution Magic-Angle Spinning (HR-MAS) NMR

    High-Resolution Magic-Angle Spinning (HR-MAS) NMR spectroscopy is an essential tool for obtaining high-resolution spectra from semi-solid or gel-like samples, such as the viscous formulations of lanreotide acetate. nih.govfrontiersin.org In such materials, restricted molecular mobility typically leads to very broad NMR signals, which obscures detailed structural information. nih.gov HR-MAS NMR overcomes this limitation by spinning the sample at a specific "magic angle" (54.74°) to the spectrometer's magnetic field, which averages out the line-broadening effects of dipolar interactions. nih.govmdpi.com

    This technique has been applied to lanreotide autogel formulations to study peptide self-assembly and molecular mobility without disrupting the sample's structure. nih.gov By using HR-MAS, researchers can acquire well-resolved proton spectra from the highly viscous material, allowing for the identification of specific amino acid residues involved in the assembly process. nih.govfrontiersin.org The combination of HR-MAS with PFG-DOSY provides a comprehensive, non-invasive analytical approach to characterize the supramolecular organization and dynamics within the lanreotide gel. nih.gov This allows for the direct analysis of the formulation, preserving its native state and avoiding artifacts that could be introduced by sample manipulation. nih.govnih.gov

    Atomic Force Microscopy (AFM)

    Atomic Force Microscopy (AFM) is a high-resolution imaging technique that provides direct visualization of the surface morphology of lanreotide's self-assembled structures. youtube.com It functions by scanning a sharp tip attached to a cantilever across the sample surface, detecting the forces between the tip and the sample to generate a three-dimensional topographical map. youtube.comyoutube.com

    AFM studies have been instrumental in confirming the nanotubular architecture of lanreotide assemblies. nih.govfrontiersin.org The images produced reveal long, hollow, and remarkably uniform nanotubes, providing concrete evidence of the high degree of order in the self-assembly process. nih.gov AFM is often used in conjunction with other methods; for instance, its imaging data can be integrated with diffusion data from DOSY NMR to build more accurate molecular models of the supramolecular structures. nih.gov Recent cryo-electron microscopy work, which has refined the structural model of the nanotubes, builds upon the foundational understanding provided by earlier AFM and other imaging studies. nih.gov

    Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)

    Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are standard analytical methods for the high-resolution visualization of lanreotide's supramolecular structures. nih.govnih.gov These techniques provide direct imaging of the morphology of the aggregates, confirming the formation of well-defined nanotubes. nih.gov

    SEM is considered a reference technique for characterizing lanreotide's self-assembly, though it is a sample-destructive method that requires significant sample preparation. nih.gov TEM, particularly when combined with cryo-fixation (cryo-EM) or freeze-fracture techniques, offers an even more detailed view of the nanotubes in a near-native, hydrated state. researchgate.netnih.gov

    Cryo-EM studies have provided an atomic-level resolution structure of the lanreotide nanotubes, revealing a surprising complexity. nih.govnih.gov The structure consists of an asymmetric unit containing eight peptide molecules arranged into two tetramers, a significant deviation from earlier models. nih.gov These advanced imaging techniques have shown that lanreotide self-assembles into perfectly hollow and monodisperse nanotubes with a diameter of approximately 24 nm. nih.gov The high quality of the images allows for detailed analysis of the tube's dimensions and the packing of the peptides within its walls. nih.govresearchgate.net

    Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS)

    Small-Angle and Wide-Angle X-ray Scattering (SAXS and WAXS) are complementary techniques that provide hierarchical structural information about lanreotide nanotubes in solution, from the nanoscale to the molecular scale. frontiersin.orgmalvernpanalytical.comreading.ac.uk SAXS probes larger structural features (typically 1-100 nm), while WAXS provides information on smaller, atomic-scale arrangements. malvernpanalytical.comrug.nl

    SAXS patterns of lanreotide solutions are characteristic of a tubular structure and can be modeled to determine key dimensions, such as the nanotube's mean radius and wall thickness. frontiersin.orgresearchgate.net Studies have shown that lanreotide forms nanotubes with a radius of about 120 Å (12 nm). researchgate.net At higher concentrations (e.g., above 14 wt%), SAXS data also reveal structure factor peaks, indicating that the nanotubes pack into an ordered hexagonal columnar mesophase. researchgate.net

    WAXS patterns provide insight into the molecular packing within the nanotube walls. frontiersin.org For lanreotide, WAXS data confirm a "cross-β" organization, which is typical of amyloid-like fibrils. This indicates that the peptide backbones form intermolecular antiparallel β-sheets that are oriented perpendicular to the long axis of the nanotube. nih.gov The combination of SAXS and WAXS allows for the elucidation of the complete hierarchical organization: the packing of peptide dimers into filaments, the arrangement of filaments into a nanotube, and the packing of nanotubes into a hexagonal lattice. nih.govresearchgate.net

    TechniqueStructural Information ProvidedKey Finding for LanreotideReference
    SAXS Overall shape, size, and mesoscale ordering of nanotubes.Confirms hollow cylinder morphology (radius ~12 nm) and hexagonal packing at high concentrations. nih.govresearchgate.net
    WAXS Atomic-level packing of peptides within the nanotube wall.Reveals intermolecular β-sheet organization ("cross-β" structure). nih.govfrontiersin.org

    Vibrational Spectroscopic Techniques (FTIR, FT-Raman)

    Vibrational spectroscopic techniques like Fourier-Transform Infrared (FTIR) and FT-Raman spectroscopy are sensitive to the conformational states of molecules and are used to probe the secondary structure of the lanreotide peptide backbone and specific side-chain interactions during self-assembly. researchgate.netmdpi.comspectroscopyonline.com

    FTIR spectroscopy, particularly in the Amide I region (1600-1700 cm⁻¹), is used to determine the secondary structure of the peptide backbone. researchgate.net For lanreotide, the FTIR spectra show characteristic bands indicating the presence of an intermolecular antiparallel β-sheet network, a key feature of its self-assembly into filaments. nih.govresearchgate.net

    FT-Raman spectroscopy provides complementary information. researchgate.netspectroscopyonline.com It has been used to analyze the conformation of the crucial disulfide bridge between the two cysteine residues in lanreotide. The spectra exhibit vibrations in the range associated with disulfide bonds, and a specific vibration at 519 cm⁻¹ has been attributed to the naphthalene (B1677914) ring of the D-2-naphthylalanine residue. researchgate.net These techniques together confirm the specific molecular conformations that stabilize the nanotube structure. nih.govresearchgate.net

    TechniqueSpectral Region/BandStructural AssignmentReference
    FTIR Amide I (1600-1700 cm⁻¹)Conformation of the peptide backbone (intermolecular antiparallel β-sheets). nih.govresearchgate.net
    FT-Raman ~500-540 cm⁻¹Conformation of the disulfide bridge. researchgate.net
    FT-Raman 519 cm⁻¹Vibration of the naphthalene ring from the D-Nal residue. researchgate.net

    External Factor Control of Lanreotide Self-Assembly (e.g., pH, Temperature, Microfluidics)

    The self-assembly of lanreotide into nanotubes is a finely controlled process that is highly sensitive to external environmental conditions. nih.gov Key factors influencing this process include peptide concentration, temperature, and pH, which is modulated by the presence and concentration of counterions like acetate. nih.govnih.gov

    Concentration: Lanreotide self-assembly is concentration-dependent. Below a critical concentration, the peptide exists primarily as monomers and dimers. univ-rennes1.fr As the concentration increases, these smaller units associate to form intermediate filaments and eventually mature into nanotubes. nih.gov At high concentrations (e.g., >10% w/w), the nanotubes themselves begin to pack into ordered liquid crystalline phases, such as a hexagonal lattice. researchgate.netresearchgate.net

    pH and Counterions: The self-assembly process is driven by a balance between attractive hydrophobic forces and repulsive electrostatic interactions. nih.gov The pH of the solution and the number of counterions are critical for modulating this balance. nih.gov Lanreotide has two basic residues that can be protonated, allowing it to associate with up to two acetate counterions per peptide molecule. The concentration of these counterions is crucial for controlling the self-aggregation process and the final properties of the supramolecular structures. nih.gov

    Temperature: The self-assembly of lanreotide is a reversible, thermodynamically controlled process. nih.gov Temperature influences the stability of the nanotubes and the parameters of their packed structures. For instance, in the hexagonal phase of lanreotide nanotubes, an increase in temperature has been shown to cause a decrease in the hexagonal lattice parameter without changing the diameter of the individual nanotubes. nih.gov This indicates that temperature affects the inter-tube interactions and their packing density.

    Physicochemical Properties and Stability of Lanreotide Supramolecular Structures

    The therapeutic efficacy of lanreotide in its long-acting formulations is intrinsically linked to the physicochemical properties and stability of its self-assembled supramolecular structures. mdpi.comresearchgate.net These structures, primarily nanotubes that form a hydrogel, are governed by a delicate balance of non-covalent interactions and are sensitive to various environmental factors. nih.govresearchgate.netnih.gov

    The self-assembly of lanreotide is a hierarchical process that begins with the formation of dimers from peptide monomers. nih.govacs.org This initial step is driven by hydrophobic effects and aromatic side-chain interactions. nih.gov These dimers then organize into amyloid-like filaments through the formation of intermolecular antiparallel β-sheets, a characteristic "cross-β" organization. nih.gov Subsequently, these filaments, which are stabilized by hydrogen bonding, pack laterally to form perfectly hollow and remarkably monodisperse nanotubes. researchgate.netnih.govnih.gov At high concentrations, these nanotubes arrange themselves into a dense, semi-solid gel, often in an organized hexagonal lattice. nih.govresearchgate.net

    The stability and morphology of these supramolecular architectures are influenced by several key physicochemical parameters:

    Peptide Concentration: The self-assembly of lanreotide is highly concentration-dependent. univ-rennes1.fr Below a concentration of approximately 5 mM, the peptide exists primarily as monomers. nih.gov A monomer-dimer equilibrium is established with a dissociation constant (Kd) of about 5 mM. researchgate.netresearchgate.net As the concentration increases, stable open ribbons form at around 15 mM, which then close to form nanotubes at a critical nanotube concentration (CNC) of approximately 21 mM. univ-rennes1.fr At concentrations of 10% to 15% (w/w), lanreotide forms a semi-solid gel composed of an organized hexagonal lattice of these nanotubes. nih.gov

    Counterions and pH: The presence and concentration of counterions, particularly acetate, are critical for modulating the self-aggregation process. mdpi.comnih.gov Lanreotide has two basic residues (the N-terminal amino group and the lysine (B10760008) side chain) that can be protonated, and the acetate counterions are crucial for the self-assembly into the gel formulation. nih.gov The specific content of acetic acid influences the formation of the supramolecular structures, with higher percentages promoting large, cross-linked tubular structures. nih.gov The pH of the environment, influenced by the acetic acid content, is therefore a key stability parameter. anr.frgoogle.com

    Temperature: The stability of lanreotide nanotubes is sensitive to temperature. fda.gov Heating can induce the dissociation of the β-sheet-based nanotube structures. researchgate.net Regulatory guidance for equivalent generic formulations requires characterization of the thermostability at different temperatures to ensure comparable structural integrity to the reference product. fda.gov

    The resulting supramolecular structures exhibit well-defined physical characteristics. The nanotubes are noted for their exceptional monodispersity, with a uniform diameter of approximately 24 nm (244 Å) and a wall thickness of about 1.8 nm (18 Å). nih.govresearchgate.net When packed in a gel, these nanotubes can form a 2D hexagonal liquid crystalline phase with a lattice parameter of 36.5 nm (365 Å). researchgate.net

    Data Tables

    Table 1: Concentration-Dependent Self-Assembly of Lanreotide This table outlines the key concentration thresholds for the hierarchical self-assembly of lanreotide in an aqueous environment.

    Assembly StageCritical ConcentrationReference
    Monomer-Dimer Equilibrium (Kd)~5 mM researchgate.netresearchgate.net
    Open Ribbon Formation~15 mM univ-rennes1.fr
    Nanotube Formation (CNC)~21 mM univ-rennes1.fr

    Table 2: Supramolecular Parameters of Lanreotide Nanotubes This table details the specific dimensions of the self-assembled lanreotide nanotubes as determined by Small-Angle X-ray Scattering (SAXS).

    ParameterValueReference
    Nanotube Diameter24.4 nm (244 Å) researchgate.net
    Nanotube Wall Thickness1.8 nm (18 Å) researchgate.net
    Hexagonal Lattice Parameter (ahex)36.5 nm (365 Å) researchgate.net

    Somatostatin Receptor Sstr Interactions and Selectivity of Lanreotide

    Binding Affinity and Selectivity Profile of Lanreotide (B11836) for SSTR Subtypes

    The efficacy of Lanreotide is intrinsically linked to its specific binding affinity for different SSTR subtypes. This selectivity dictates its primary mechanisms of action and its clinical applications in conditions characterized by the overexpression of these receptors. nih.govnih.gov

    Lanreotide demonstrates a strong and preferential binding to somatostatin (B550006) receptor subtype 2 (SSTR2), with a reported binding affinity (Ki) in the nanomolar range. nih.govsigmaaldrich.com It also shows a high affinity for SSTR5, albeit generally lower than its affinity for SSTR2. sigmaaldrich.comnih.gov This dual high-affinity binding to SSTR2 and SSTR5 is a hallmark of its receptor interaction profile. nih.govnih.govnih.gov Studies have shown that Lanreotide binds to SSTR2 with an affinity of approximately 0.8 nM and to SSTR5 with an affinity of 5.2 nM. sigmaaldrich.com This preferential binding to SSTR2 is a key factor in its use for treating neuroendocrine tumors (NETs) and acromegaly, as SSTR2 is the most commonly overexpressed subtype in these conditions. nih.govnih.gov

    In contrast to its high affinity for SSTR2 and SSTR5, Lanreotide exhibits significantly lower or negligible binding to SSTR1, SSTR3, and SSTR4. nih.govnih.gov The binding affinity for SSTR3 is reported to be moderate, around 100 nM, while its affinity for SSTR1 and SSTR4 is very low, with values often exceeding 1000 nM. sigmaaldrich.com This selective profile means that Lanreotide does not significantly activate SSTR1 or SSTR4. nih.gov While it has some moderate affinity for SSTR3, its primary activity is mediated through SSTR2 and SSTR5. nih.govnih.gov

    Interactive Data Table: Lanreotide Binding Affinity for SSTR Subtypes

    Receptor Subtype Binding Affinity (nM) Reference
    SSTR1 >1000 sigmaaldrich.com
    SSTR2 0.8 sigmaaldrich.com
    SSTR3 100 sigmaaldrich.com
    SSTR4 >1000 sigmaaldrich.com
    SSTR5 5.2 sigmaaldrich.com

    The natural somatostatin peptides, SST-14 and SST-28, are non-selective and bind with high affinity to all five SSTR subtypes. nih.govnih.gov Lanreotide, like octreotide (B344500), was developed to have a longer half-life and improved receptor selectivity compared to native somatostatin. nih.govthehealingnet.org Both Lanreotide and octreotide preferentially bind to SSTR2, with moderate to high affinity for SSTR5 and low affinity for the other subtypes. nih.govnih.gov However, some studies suggest potential differences in their binding potencies; for instance, Lanreotide may exhibit more potent binding to SSTR5 than octreotide. nih.gov When compared to SST-14, Lanreotide's affinity for SSTR1 is markedly lower, with one report indicating an IC50 value that is 193-fold higher. nih.gov Another analog, pasireotide, displays a broader binding profile with high affinity for SSTR1, SSTR2, SSTR3, and SSTR5. nih.gov

    Interactive Data Table: Comparative Affinity of Somatostatin Analogs

    Compound SSTR1 Affinity SSTR2 Affinity SSTR3 Affinity SSTR4 Affinity SSTR5 Affinity Reference
    Somatostatin-14 High High High High High nih.gov
    Lanreotide Very Low High Low/Moderate Very Low High nih.govsigmaaldrich.comnih.gov
    Octreotide Very Low High Low/Moderate Very Low High nih.govnih.gov
    Pasireotide High High High Low High nih.gov

    Molecular Docking and Simulation Studies of Lanreotide-SSTR Complexes

    Advanced computational techniques, including molecular docking and simulation, have provided significant insights into the structural basis of Lanreotide's interaction with somatostatin receptors, explaining its binding affinity and selectivity.

    Cryo-electron microscopy (cryo-EM) and computational modeling have elucidated the structural basis for the interaction between Lanreotide and SSTR2. nih.gov These studies reveal that upon binding, Lanreotide induces specific conformational changes in the receptor. nih.gov The core β-turn residues of Lanreotide, D-Trp4 and Lys5, are crucial for this interaction, inserting into the ligand-binding pocket of SSTR2. nih.gov Modeling studies comparing Lanreotide's binding to SSTR1 and SSTR2 have highlighted structural differences in the binding pockets that account for the observed selectivity. nih.gov For example, the binding of Lanreotide to SSTR2 involves hydrophilic interactions that are absent in the SSTR1 binding pocket. nih.gov

    Structural and functional analyses have identified several specific amino acid residues within SSTR2 that are critical for its high-affinity interaction with Lanreotide. nih.gov Key transmembrane residues in the ligand-binding pocket essential for this interaction include Q102, D122, Q126, F208, F272, N276, and Y302. nih.gov The protonated nitrogen atom of Lanreotide's Lys5 residue forms a crucial salt bridge with D122 and a hydrogen bond with Q126 at the bottom of the binding pocket. nih.gov

    The selectivity of Lanreotide for SSTR2 over other subtypes is determined by specific residues. The residue N276 in SSTR2 is particularly important for the selective activation by Lanreotide; its interaction with the D-Trp4 of the peptide is a key determinant of this selectivity. nih.gov Furthermore, residues Q102 and F294 in SSTR2 are responsible for its selective binding over SSTR1 and SSTR4. nih.gov A comparative analysis with SSTR1 revealed that the residue Q126 in SSTR2, which forms a hydrophilic interaction with Lanreotide, corresponds to a methionine (M141) in SSTR1, which does not form this interaction. nih.gov This single residue difference is a key determinant influencing Lanreotide's selectivity between the two receptor subtypes. nih.gov

    Conformational Changes in SSTR2 Upon Lanreotide Binding

    The binding of lanreotide to the extracellular domain of the SSTR2 induces a series of significant conformational changes within the receptor's transmembrane structure, which is a prerequisite for the activation of intracellular signaling pathways. numberanalytics.com High-resolution structural studies have revealed the intricate details of this activation process.

    Upon lanreotide binding, the SSTR2 undergoes a notable structural rearrangement. A key event is the outward swing of the cytoplasmic end of transmembrane helix 6 (TM6) by approximately 10 Å. This is accompanied by an inward movement of the cytoplasmic end of transmembrane helix 7 (TM7) by about 5 Å. These movements are characteristic of class A GPCR activation and create a binding site for intracellular G proteins.

    These larger movements are initiated by specific interactions at the molecular level within highly conserved motifs of the receptor:

    "Toggle Switch" Motif: Interactions between the D-Trp4 residue of lanreotide and the F272 residue on TM6 of SSTR2 are thought to trigger a change in the "toggle switch" motif, leading to the outward movement of TM6.

    PIF, DRY, and NPxxY Motifs: The initial change in the "toggle switch" propagates to other critical motifs. This includes conformational alterations in the PIF (Pro-Ile-Phe) motif, an upward movement of the R140 side chain in the DRY (Asp-Arg-Tyr) motif—a hallmark of GPCR activation—and subsequent rearrangements in the NPxxY (Asn-Pro-X-X-Tyr) motif on TM7. These cascading changes are essential for transmitting the activation signal from the ligand-binding pocket to the G protein-coupling domain on the intracellular side of the receptor.

    Table 2: Key Conformational Changes in SSTR2 Induced by Lanreotide

    Structural ElementConformational ChangeConsequence
    Transmembrane Helix 6 (TM6)Outward swing of the cytoplasmic endContributes to opening the G protein binding site
    Transmembrane Helix 7 (TM7)Inward movement of the cytoplasmic endStabilizes the active receptor conformation
    "Toggle Switch" MotifRotational changeInitiates the cascade of activating conformational changes
    PIF, DRY, NPxxY MotifsRearrangementsTransmit the activation signal to the intracellular G protein-coupling domain

    Mechanisms of Somatostatin Receptor Internalization and Trafficking Induced by Lanreotide

    Following agonist binding and receptor activation, SSTR2 undergoes internalization, a process that removes the receptor from the cell surface. Lanreotide induces the internalization of SSTR2 through a clathrin- and dynamin-mediated endocytosis pathway. nih.gov This process is a common mechanism for regulating the signaling of GPCRs.

    A critical aspect of lanreotide-induced trafficking is its subsequent fate within the cell. Unlike the natural ligand somatostatin-14 (SST-14), which is rapidly degraded by endosomal endothelin-converting enzyme 1 (ECE-1), lanreotide is resistant to this enzymatic degradation. nih.gov This resistance has profound implications for the post-endocytic sorting of the SSTR2A receptor.

    Because lanreotide is not degraded, it remains bound to the receptor within the endosomal compartments. This sustained agonist-receptor interaction prevents the dissociation of β-arrestins, which are key regulatory proteins in GPCR trafficking. nih.gov As a result, instead of being recycled back to the plasma membrane, the SSTR2A receptor, when activated by lanreotide, is retained within the cell, particularly in the Golgi apparatus. nih.gov This leads to a prolonged downregulation of surface receptors.

    Biased Agonism and its Implications for Lanreotide-SSTR Signaling

    The concept of "biased agonism" describes the ability of different agonists binding to the same receptor to stabilize distinct receptor conformations, which in turn can lead to the preferential activation of a subset of downstream signaling pathways. nih.gov Lanreotide is considered a biased agonist at the SSTR2. nih.gov

    The differential trafficking of SSTR2 induced by lanreotide compared to native somatostatin is a clear manifestation of biased agonism. nih.gov While SST-14 promotes transient internalization and rapid recycling of the receptor, lanreotide induces a sustained internalization and intracellular retention. nih.gov This biased signaling has significant functional consequences. The prolonged presence of the lanreotide-SSTR2 complex inside the cell can lead to sustained signaling from intracellular locations or, conversely, a more profound and lasting desensitization of the cell to further stimulation due to the reduced number of surface receptors.

    Furthermore, the interaction of lanreotide with SSTR2 leads to the activation of specific intracellular signaling cascades. These include the inhibition of adenylyl cyclase, which reduces intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and the modulation of ion channels, such as the activation of K+ channels and inhibition of Ca2+ channels. drugbank.comnih.gov These pathways contribute to the antisecretory effects of lanreotide. The activation of phosphotyrosine phosphatases and modulation of the mitogen-activated protein kinase (MAPK) pathway are also involved in its antiproliferative effects. nih.govresearchgate.net The specific pattern and duration of the activation of these pathways by lanreotide, as a biased agonist, likely differ from those induced by the endogenous ligand somatostatin, contributing to its unique therapeutic profile.

    Cellular and Molecular Mechanisms of Action of Lanreotide Preclinical Studies

    Modulation of Intracellular Signaling Pathways by Lanreotide (B11836)

    The binding of lanreotide to its cognate SSTRs initiates a series of intracellular signaling events that are central to its antisecretory and antiproliferative functions. These pathways are primarily mediated by G-proteins and involve the regulation of various second messengers and protein kinases. mdpi.com

    A primary mechanism of lanreotide's action is the inhibition of adenylyl cyclase, an enzyme responsible for the synthesis of cyclic adenosine (B11128) monophosphate (cAMP). wikipedia.org This leads to a decrease in intracellular cAMP levels, a key second messenger involved in numerous cellular processes, including hormone secretion. wikipedia.orgnih.gov The reduction in cAMP is a cornerstone of lanreotide's antisecretory effects. nih.gov

    Furthermore, lanreotide modulates intracellular calcium (Ca²⁺) ion concentrations. Its activation of SSTRs leads to the inhibition of voltage-dependent Ca²⁺ channels and the activation of outward potassium (K⁺) channels. wikipedia.orgnih.gov This combined action results in cell membrane hyperpolarization and a reduction in Ca²⁺ influx, which is a critical trigger for the exocytosis of secretory vesicles containing hormones and growth factors. nih.govnih.gov

    Lanreotide's antiproliferative effects are partly mediated through the activation of protein tyrosine phosphatases (PTPs), such as SHP-1 and SHP-2. wikipedia.org PTPs are crucial regulators of cellular signaling that counteract the activity of protein tyrosine kinases. researchgate.netnih.gov By activating PTPs, lanreotide can dephosphorylate key signaling molecules involved in cell growth and proliferation pathways. wikipedia.org

    The mitogen-activated protein kinase (MAPK) pathway is another significant target. frontiersin.orgmdpi.com Lanreotide has been shown to modulate MAPK activity, which can either inhibit or, in some contexts, transiently activate components of this pathway, ultimately leading to the regulation of cell growth. frontiersin.org The specific outcome of MAPK modulation can depend on the cell type and the specific SSTR subtypes expressed. Inhibition of PTP activity has been shown to be sufficient to initiate a complete MAPK activation program. nih.gov

    In vitro models suggest that SSTR activation by somatostatin (B550006) analogs like lanreotide can influence other signal transduction pathways. nih.gov This includes potential effects on the activity of Phospholipase C (PLC), cyclic guanosine (B1672433) monophosphate (cGMP), and Phospholipase A2 (PLA2). nih.gov PLC is an enzyme that cleaves phospholipids (B1166683) to generate second messengers like inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which are involved in calcium signaling and protein kinase C activation. nih.gov PLA2 enzymes are responsible for hydrolyzing fatty acids from phospholipids, releasing precursors for inflammatory mediators like arachidonic acid. wikipedia.orgmdpi.com While preclinical data suggest a tonic inhibitory effect of cGMP on afferent nerve activity, the precise in vivo relevance and direct mechanisms of lanreotide's action on these specific pathways are still being elucidated. nih.govresearchgate.net

    Lanreotide has been observed to influence the Extracellular signal-regulated kinase (ERK1/2) pathway, a component of the broader MAPK signaling cascade. In preclinical models using bronchopulmonary neuroendocrine tumor (BP-NET) cell lines, combination treatments including lanreotide resulted in decreased levels of both phosphorylated ERK (p-ERK) and total ERK. frontiersin.org This suggests that lanreotide can contribute to the suppression of mitogenic signaling through the MAPK/ERK pathway. frontiersin.org

    The Nuclear Factor of Activated T-cells (NFAT) and Nuclear Factor-kappa B (NF-kB) are critical transcription factors in cellular responses, including inflammation and proliferation. nih.govnih.gov NFAT activation is typically dependent on calcium/calcineurin signaling. mdpi.comnih.gov Given lanreotide's known effects on intracellular calcium, an indirect influence on NFAT is plausible, though direct preclinical evidence remains an area for further investigation. Similarly, while NF-kB is a key regulator of inflammation and cell survival, its direct modulation by lanreotide in preclinical cancer models is not yet fully characterized. nih.gov

    Antiproliferative Effects of Lanreotide in In Vitro Cell Models and Animal Models

    Lanreotide demonstrates significant antiproliferative effects, which are mediated through both direct and indirect mechanisms. mdpi.comnih.gov These effects have been observed in a variety of preclinical settings.

    Direct effects are initiated by the binding of lanreotide to SSTRs (mainly SSTR2 and SSTR5) on tumor cells, which triggers signaling cascades that lead to cell cycle arrest or apoptosis (programmed cell death). mdpi.comnih.gov

    Indirect effects involve the inhibition of the secretion of growth factors and hormones that promote tumor growth and the suppression of angiogenesis, the process by which tumors develop their own blood supply. mdpi.com

    In vitro studies have shown that lanreotide can inhibit the proliferation of various neuroendocrine tumor (NET) cell lines. For example, in bronchopulmonary NET cell lines (NCI-H720 and NCI-H727), lanreotide demonstrated a modest inhibition of proliferation when used alone. mdpi.comnih.gov However, its effects were significantly enhanced when combined with inhibitors of the PI3K/mTOR pathway, suggesting a synergistic action. frontiersin.orgnih.gov In another study on pancreatic NET cell lines, lanreotide reduced cell numbers in QGP cells but, unexpectedly, had a stimulatory effect on BON cells, highlighting cell-type-specific responses. researchgate.net

    Table 1: Preclinical Antiproliferative Effects of Lanreotide in Cell Models
    Cell LineTumor TypeObserved EffectKey Finding
    NCI-H720, NCI-H727Bronchopulmonary Neuroendocrine Tumor (BP-NET)Modest inhibition of proliferation alone; significant inhibition in combination with PI3K/mTOR inhibitors. mdpi.comnih.govLanreotide's antiproliferative effect is enhanced by targeting parallel growth pathways. nih.gov
    BON-1Pancreatic Neuroendocrine Tumor (pNET)Increased cell numbers. researchgate.netDemonstrates cell-type specific and potentially paradoxical growth effects in vitro. researchgate.net
    QGP-1Pancreatic Neuroendocrine Tumor (pNET)Reduced cell numbers. researchgate.netConfirms direct antiproliferative potential in a different pNET model. researchgate.net
    Everolimus-resistant BON-1Pancreatic Neuroendocrine Tumor (pNET)Significant dose-time dependent anti-tumor effect. nih.govLanreotide may overcome resistance to mTOR inhibitors by blocking alternative signaling pathways. nih.gov

    Animal models have further substantiated the antiproliferative activity of lanreotide, forming the basis for its clinical approval in treating certain NETs. These studies have shown that lanreotide can stabilize tumor growth and, in some cases, lead to tumor shrinkage.

    Lanreotide Effects on Hormone and Growth Factor Secretion Mechanisms

    A primary and well-established effect of lanreotide is the potent inhibition of hormone and growth factor secretion. mdpi.com This action is particularly relevant in the management of hormone-secreting tumors like those in acromegaly and carcinoid syndrome. nih.gov

    Lanreotide effectively suppresses the secretion of growth hormone (GH) from the pituitary gland, which in turn reduces the production of insulin-like growth factor 1 (IGF-1) in the liver. This is the principal mechanism for its efficacy in acromegaly. In cases of acromegaly caused by ectopic tumors secreting growth hormone-releasing hormone (GHRH), lanreotide has been shown to suppress GHRH levels, leading to a reduction in both GH and IGF-1. nih.gov

    Beyond the GH/IGF-1 axis, lanreotide inhibits the secretion of a wide range of other hormones and peptides from the gastroenteropancreatic system, including insulin, glucagon, gastrin, and serotonin. mdpi.comnih.gov It can also inhibit the secretion of parathyroid hormone-related protein (PTHrP), a key factor in hypercalcemia of malignancy.

    Immune System Modulation by Lanreotide (Preclinical and Mechanistic Studies)

    Lanreotide acetate (B1210297), a synthetic somatostatin analog, exerts its therapeutic effects not only through direct antitumor actions but also by modulating the immune system. mdpi.comnih.gov Preclinical and mechanistic studies have begun to unravel the intricate ways in which lanreotide interacts with immune cells, influencing their function, survival, and signaling pathways. nih.govnih.gov These investigations provide a foundation for understanding the potential immunotherapeutic role of lanreotide. nih.gov

    In vitro studies using T cells from healthy donors have been conducted to assess the direct impact of lanreotide on fundamental T cell activities. nih.govascopubs.org These studies have examined key functions such as cytokine production and apoptosis (programmed cell death). mdpi.comnih.gov

    One area of investigation has been the effect of lanreotide on the production of crucial cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ) by T cells when stimulated. nih.gov In these experimental settings, lanreotide, at concentrations up to 10 mcM, did not show a significant effect on the production of either IL-2 or IFN-γ induced by PMA/Ionomycin. nih.gov

    Furthermore, the survival of lymphocytes in the presence of lanreotide has been evaluated. nih.gov Assays measuring apoptosis, specifically through Caspase 3/7 activity, indicated that lanreotide did not have a statistically significant impact on the survival of these immune cells in vitro. nih.gov

    It is important to note that while these in vitro studies on healthy donor T cells did not show significant effects of lanreotide on cytokine production or survival, the in vivo effects may differ due to the complex interactions within the tumor microenvironment. mdpi.comasco.org

    The effects of lanreotide on immune cells are mediated through its binding to somatostatin receptors (SSTRs). ascopubs.orgasco.org Characterizing the expression of these receptors on different immune cell subsets is crucial for understanding the selective actions of the drug. nih.gov

    Studies have shown that various immune cells, including T lymphocytes, express SSTRs, with the expression pattern varying depending on the cell type and activation state. ascopubs.orgnih.gov In healthy donor T cells, including CD4+ T helper cells, CD8+ cytotoxic T cells, and CD4+CD25+ regulatory T cells, there is a differential expression of SSTR subtypes. ascopubs.orgendocrine-abstracts.org

    Research has consistently demonstrated that T cells from healthy donors exhibit a high expression of SSTR2, with lower or negligible expression of other subtypes like SSTR1, SSTR3, SSTR4, and SSTR5. nih.govascopubs.org Specifically, the expression profile across T cell subsets is similar, with SSTR2 being predominant. nih.gov Compared to SSTR2, the expression of SSTR4 is approximately three times lower, followed by diminishing levels of SSTR3, SSTR5, and SSTR1. nih.gov

    Interestingly, the activation state of T cells can influence SSTR expression. nih.gov For instance, non-activated T cells express mRNA for SSTR1-4, with the most intense signal for SSTR3. nih.gov In contrast, activated T cells show a strong SSTR5 band and weaker expression of SSTR1-4. nih.gov Leukemic T-cell lines, on the other hand, tend to have strong SSTR2 expression. nih.gov This differential expression suggests that the effects of lanreotide could be context-dependent, varying with the specific immune cell population and its state of activation. nih.gov

    T-Cell SubsetSSTR Subtype ExpressionReference
    Healthy Donor T-Cells (General)High SSTR2; Low/No SSTR1, SSTR3, SSTR4, SSTR5 ascopubs.orgendocrine-abstracts.org
    Healthy Donor CD4+, CD8+, TregsPredominantly SSTR2; SSTR4 (~3-fold lower than SSTR2); SSTR3 > SSTR5 > SSTR1 (diminishing expression) nih.gov
    Non-activated CD2+ T-CellsmRNA for SSTR1-4 (highest for SSTR3) nih.gov
    Activated CD2+ T-CellsIntense SSTR5; Weak SSTR1-4 nih.gov
    Leukemic T-Cell LinesStrong SSTR2 nih.gov

    Lanreotide has been investigated for its potential to modulate the intricate signaling networks within immune cells, particularly focusing on cytokine production and the activity of key transcription factors. nih.govascopubs.org

    In vitro studies on T cells from healthy donors have explored the impact of lanreotide on cytokine production. nih.gov One study found that lanreotide treatment could promote a Th1 cytotoxic immune phenotype in patients with intestinal neuroendocrine tumors, as evidenced by a significant increase in TNFα and IFN-γ. nih.gov In vitro, lanreotide was also shown to upregulate the production of TNFα and downregulate the expression of IL-6 and IL-10 in a pancreatic-derived neuroendocrine tumor cell line. nih.gov However, other in vitro studies using healthy donor T cells found no significant effect of lanreotide on the production of IFN-γ and IL-2. ascopubs.org

    The activation of transcription factors is a critical step in immune cell response. nih.gov Research has examined the effect of lanreotide on the activity of NFAT (Nuclear Factor of Activated T-cells), NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells), and ERK1/2 (Extracellular signal-regulated kinases 1/2) in T cell subsets. nih.govascopubs.org In vitro, lanreotide did not demonstrate a significant effect on these signaling pathways in healthy donor T cells. ascopubs.orgasco.org However, in an in vivo setting, lanreotide treatment in patients with neuroendocrine tumors showed a down-regulation of WNT, TCR, and NF-κB signaling, particularly in CD8+ T cells. ascopubs.orgendocrine-abstracts.org

    Signaling Pathway/MoleculeIn Vitro Effect (Healthy Donor T-Cells)In Vivo Effect (NET Patients)Reference
    IFN-γ ProductionNo significant effectIncreased in intestinal NET patients ascopubs.orgnih.gov
    IL-2 ProductionNo significant effect- ascopubs.org
    TNFα Production-Increased in intestinal NET patients nih.gov
    NFAT SignalingNo significant effect- nih.govascopubs.org
    NF-κB SignalingNo significant effectDown-regulated in CD8+ T cells nih.govascopubs.orgendocrine-abstracts.org
    ERK1/2 SignalingNo significant effect- nih.govascopubs.org
    WNT Signaling-Down-regulated in CD8+ T cells ascopubs.orgendocrine-abstracts.org
    TCR Signaling-Down-regulated in CD8+ T cells ascopubs.orgendocrine-abstracts.org

    The interaction of lanreotide with immune cells can lead to changes in gene and protein expression, altering their functional capabilities. mdpi.comasco.org While in vitro studies with healthy donor T cells have shown limited effects of lanreotide on certain immune parameters, in vivo studies in patients with neuroendocrine tumors (NETs) reveal significant alterations in gene expression profiles within immune cell subsets. mdpi.comascopubs.org

    In patients with NETs undergoing lanreotide therapy, differential gene expression has been observed in sorted T cell subsets. ascopubs.orgendocrine-abstracts.org A notable finding is the down-regulation of cytokine and chemokine signaling pathways in responders to lanreotide treatment compared to non-responders. ascopubs.orgasco.org Conversely, genes associated with ubiquitination and proteasome degradation were found to be upregulated in responders. ascopubs.orgasco.org

    Furthermore, lanreotide treatment has been shown to have the most significant effect on CD8+ T cells, leading to the down-regulation of WNT, T-cell receptor (TCR), and NF-κB signaling pathways, irrespective of the clinical response. ascopubs.orgendocrine-abstracts.org Interestingly, some myeloid-specific genes were also found to be significantly changed in the CD4+ T helper cell population, possibly due to interactions with co-isolated myeloid cells. ascopubs.orgasco.org These findings from in vivo studies suggest that the immunomodulatory effects of lanreotide are complex and may be influenced by the tumor microenvironment, a factor not fully replicated in in vitro settings. mdpi.comasco.org

    Receptor Dimerization and Alternative Signal Transduction Pathways

    The biological activity of lanreotide is initiated by its binding to somatostatin receptors (SSTRs), which belong to the G-protein coupled receptor (GPCR) family. nih.gov Beyond the classical signaling pathways, the dimerization of these receptors adds another layer of complexity to the cellular response to lanreotide. nih.govresearchgate.net SSTRs can form both homodimers (with the same SSTR subtype) and heterodimers (with different SSTR subtypes or other GPCRs). researchgate.net

    This dimerization can occur constitutively or be induced by the binding of a ligand like lanreotide. researchgate.net For instance, SSTR2, a primary target of lanreotide, can form homodimers. researchgate.net The formation of these receptor complexes can lead to the activation of alternative signal transduction pathways, resulting in a diverse range of cellular effects. nih.gov

    Lanreotide itself is a cyclic octapeptide that can form noncovalently bonded dimers. nih.govresearchgate.net These dimers can then self-assemble into β-sheet-rich filaments, which further organize into hollow nanotubes. nih.govresearchgate.net This self-assembly process is fundamental to the sustained-release formulation of lanreotide depot. nih.gov While this dimerization is a key feature of the drug's formulation, the dimerization of the SSTRs upon lanreotide binding is what dictates the downstream cellular signaling. The ability of SSTRs to dimerize with other receptors, such as the epidermal growth factor receptor (EGFR), can also influence the ultimate cellular response. researchgate.net The specific dimerization patterns of SSTRs in response to lanreotide and the resulting activation of alternative signaling pathways are areas of ongoing research to fully elucidate the compound's mechanism of action. nih.govresearchgate.net

    Structure Activity Relationship Sar Studies and Lanreotide Analog Design

    Identification of Key Structural Features of Lanreotide (B11836) for Receptor Binding and Biological Activity

    Lanreotide is a synthetic cyclic octapeptide analog of the natural hormone somatostatin (B550006). nih.govwikipedia.org Its structure is optimized for enhanced stability and a prolonged mechanism of action compared to its endogenous counterpart. wikipedia.org The key structural features of lanreotide are central to its high-affinity binding to somatostatin receptors, primarily SSTR2 and, to a lesser extent, SSTR5, and its subsequent biological effects. nih.govdrugbank.com

    The core pharmacophore of somatostatin analogues, including lanreotide, consists of a specific sequence of four amino acids, which is essential for receptor recognition. Cryo-electron microscopy and structural analyses have revealed that the β-turn residues in lanreotide are crucial for its interaction with the transmembrane residues within the ligand-binding pocket of SSTR2. pdbj.orgnih.gov Key interactions occur between the peptide and specific residues of the SSTR2 receptor, such as D122, Q126, F208, F272, N276, and Y302. nih.gov The conserved Trp-Lys motif, a hallmark of many somatostatin analogs, is recognized at the bottom of the receptor's binding pocket. nih.gov

    Furthermore, certain residues in SSTR2, including Q102, N276, and F294, are believed to be responsible for the selectivity of lanreotide for SSTR2 over other receptor subtypes like SSTR1 or SSTR4. pdbj.orgnih.gov

    Beyond receptor binding, the structure of lanreotide dictates its unique ability to self-assemble into nanotubes in aqueous solutions. nih.govresearchgate.net This property is fundamental to its long-acting formulation. bachem.commdpi.com The self-assembly process is driven by a delicate balance of hydrophobic and electrostatic interactions. nih.gov Three main molecular parameters have been identified as essential for the formation of these nanotubes:

    The specific nature of two of its three aromatic side chains. nih.govresearchgate.net

    The spatial arrangement of its hydrophilic and hydrophobic residues. nih.govresearchgate.net

    The presence of an aromatic side chain within the β-turn of the molecule. nih.govresearchgate.net

    The molecule's β-hairpin conformation, stabilized by a disulfide bridge between the two cysteine residues and the D-Trp and L-Lys sequence inducing a turn, is a prerequisite for this self-organization. nih.gov

    Design and Synthesis of Novel Lanreotide Analogues

    The quest to refine the therapeutic profile of lanreotide and to further explore its unique physicochemical properties has led to the design and synthesis of various novel analogues. These efforts often involve modifying the peptide's backbone or substituting specific amino acids to probe the structure-activity relationship.

    A notable example is the synthesis of eight possible epimers of lanreotide. rsc.org Epimers are isomers that differ in the configuration at one chiral center. By employing solid-phase peptide synthesis (SPPS) followed by an on-resin disulfide closure method, researchers were able to produce these epimers with high conversion yields. rsc.org The study of these epimers helps in understanding the stereochemical requirements for biological activity and in identifying potential impurities in the active pharmaceutical ingredient (API). rsc.org

    Another approach involves creating derivatives to study the principles of its self-assembly. nih.gov Analogues have been synthesized with modifications designed to:

    Affect the peptide's conformation: This includes opening the disulfide bridge (creating a linear version) or replacing a cysteine with alanine (B10760859) (Cys-Ala). nih.gov

    Alter residue chirality: For instance, substituting the L-Lysine with its D-isomer (Lys-DLys). nih.gov

    Mutate aromatic side chains: This involves replacing D-Tryptophan with D-Phenylalanine (DTrp-DPhe), Tyrosine with Phenylalanine (Tyr-Phe), or D-Naphthylalanine with D-Phenylalanine (DNal-DPhe). nih.gov

    These synthetic strategies, often utilizing Fmoc-SPPS (9-fluorenylmethyloxycarbonyl solid-phase peptide synthesis), provide crucial insights into how specific structural changes impact the molecule's function and behavior. rsc.orgresearchgate.net

    Impact of Amino Acid Substitutions on Lanreotide Conformation and Self-Assembly

    Altering the amino acid sequence of lanreotide, even subtly, can have profound effects on its three-dimensional structure and its ability to form supramolecular architectures. Mutational studies have been instrumental in mapping these relationships. nih.gov

    The substitution of aromatic residues also yields significant changes. For example:

    Replacing D-Naphthylalanine at position 1 with D-Phenylalanine (DNal-DPhe) results in the formation of less-ordered, "micellar"-type aggregates instead of nanotubes. nih.govresearchgate.net

    Substituting Tyrosine at position 3 with Phenylalanine (Tyr-Phe) leads to a loss of self-assembling capability altogether. nih.govresearchgate.net

    Conversely, replacing D-Tryptophan at position 4 with Phenylalanine (DTrp-DPhe) still allows for the formation of nanotubes, indicating that this position is more tolerant to substitution. nih.gov

    These findings underscore that the specificity of the aromatic side chains at positions 1 and 3, along with the spatial distribution of hydrophobic and hydrophilic groups, are key determinants for the formation of lanreotide nanotubes. nih.govresearchgate.net

    Studies on lanreotide epimers also reveal the functional importance of stereochemistry. While most epimers showed reduced antiproliferative activity compared to the parent drug, the P7 epimer retained similar activity and serum stability, suggesting its potential as a therapeutic agent itself. rsc.org

    Table 1: Impact of Amino Acid Substitutions on Lanreotide Self-Assembly

    Analogue Name Amino Acid Substitution Impact on Self-Assembly Resulting Architecture
    Cys-Ala Cys¹, Cys⁷ → Ala¹, Ala⁷ Retains β-sheet assembly but with altered packing Modified supramolecular architecture
    Lys-DLys Lys⁵ → D-Lys⁵ Retains β-sheet assembly but with altered packing Modified supramolecular architecture
    DNal-DPhe D-Nal¹ → D-Phe¹ Loses nanotube-forming capability "Micellar"-type aggregates
    Tyr-Phe Tyr³ → Phe³ Loses self-assembling capability No aggregates observed
    DTrp-DPhe D-Trp⁴ → D-Phe⁴ Retains nanotube-forming capability Nanotubes

    Computational Approaches in Lanreotide SAR Analysis (e.g., In Silico SAR)

    Computational, or in silico, methods are powerful tools in modern drug discovery and play a significant role in the SAR analysis of peptides like lanreotide. nih.govnih.gov These approaches allow researchers to model and predict the behavior of molecules, saving time and resources in the lead optimization process. nih.gov

    Key computational techniques used in SAR analysis include:

    Molecular Docking: This method predicts how a ligand, such as lanreotide or its analogues, binds to the three-dimensional structure of its receptor target (e.g., SSTR2). nih.govuneb.br It helps to visualize the binding conformation and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.govuneb.br Docking simulations can be used to rank potential new analogues based on their predicted binding affinity. beilstein-journals.org

    Molecular Dynamics (MD) Simulations: MD simulations provide a more dynamic picture of the ligand-receptor complex over time. nih.govuneb.br This can reveal important information about the stability of the binding pose predicted by docking and the flexibility of both the peptide and the receptor.

    Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models correlate the 3D properties of a series of molecules with their biological activity. nih.gov These models can help to identify the physicochemical properties (e.g., steric, electronic) that are critical for activity and can be used to predict the potency of newly designed analogues.

    In the context of lanreotide, in silico SAR studies have been used to support experimental findings. For example, computational analyses were employed to provide a detailed rationale for the observed antiproliferative activity of lanreotide epimers, corroborating the experimental data that showed the P7 epimer retained activity similar to the parent compound. rsc.org By combining experimental synthesis and testing with these computational approaches, a more comprehensive understanding of the SAR of lanreotide can be achieved, guiding the rational design of future peptide therapeutics. nih.gov

    Advanced Characterization and Analytical Methodologies for Lanreotide Research

    Chromatographic Techniques for Lanreotide (B11836) Purity and Impurity Profiling

    Chromatographic methods are fundamental to assessing the purity of Lanreotide and quantifying any related impurities that may arise during synthesis or degradation. daicelpharmastandards.comgoogleapis.com These techniques separate Lanreotide from closely related substances, allowing for precise quantification.

    High-Performance Liquid Chromatography (HPLC)

    High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity, peptide content, and impurity profile of Lanreotide acetate (B1210297). fda.gov Regulatory specifications for both the drug substance and the final drug product rely on HPLC for identification and purity assessment. fda.gov The technique is used to separate the main peptide from process-related and degradation impurities. fda.gov

    Research and quality control protocols utilize various HPLC methods, often employing reversed-phase (RP-HPLC) columns. researchgate.netnih.gov A common approach involves using a C18 stationary phase with a gradient elution system. researchgate.netgoogle.com For instance, one method for separating Lanreotide from its impurities uses a mobile phase system composed of a triethylammonium (B8662869) phosphate (B84403) buffer, a sodium perchlorate (B79767) buffer, and acetonitrile. google.com The detection wavelength is typically set in the UV range, such as 214 nm, where the peptide bonds absorb light. google.com The assay for Lanreotide acetate generally requires a purity of ≥98% as determined by HPLC. sigmaaldrich.com

    Table 1: Example HPLC Method Parameters for Lanreotide Analysis
    ParameterConditionReference
    Chromatographic ColumnReversed-Phase C18 or Mixed-Mode C18SCX nih.govgoogle.com
    Mobile Phase ATriethylammonium phosphate/Sodium perchlorate/Water google.com
    Mobile Phase BTriethylammonium phosphate/Sodium perchlorate/Acetonitrile google.com
    Detection Wavelength214 nm google.com
    Column Temperature40 °C google.com

    Liquid Chromatography-Mass Spectrometry (LC-MS)

    Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This hyphenated technique is invaluable for both the quantification of Lanreotide in biological matrices and the identification of unknown impurities. A validated bioanalytical method using ultra-performance liquid chromatography with tandem mass spectrometry (UPLC-MS/MS) has been developed to quantify Lanreotide in plasma. nih.govresearchgate.net In such methods, after separation on a C18 column, the analyte is ionized and detected by the mass spectrometer, providing high sensitivity and specificity. nih.govresearchgate.net The lower limit of quantitation for Lanreotide in plasma has been reported as low as 0.3 ng/mL using this technique. nih.govresearchgate.net

    Mass Spectrometry (MS) for Lanreotide Structural Elucidation and Impurity Characterization

    Mass spectrometry is a critical tool for the structural elucidation of Lanreotide and the definitive characterization of its impurities. fda.gov It provides precise molecular weight information, confirming the identity of the peptide. fda.gov Furthermore, tandem MS (MS/MS) experiments are used to fragment the molecule, yielding data that helps to verify the amino acid sequence and identify the exact structure of process-related impurities and degradation products. daicelpharmastandards.comfda.gov For quantitative analysis using UPLC-MS/MS, specific precursor-to-product ion transitions are monitored. For Lanreotide, a doubly charged precursor ion [M+2H]²⁺ at m/z 548.8 is often selected, which fragments to a specific product ion at m/z 170.0 for detection. nih.govresearchgate.net

    Table 2: MS Parameters for Lanreotide Quantification
    ParameterValueReference
    Ionization ModeElectrospray Ionization (ESI) nih.govresearchgate.net
    Precursor Ion (m/z)548.8 [M+2H]²⁺ nih.govresearchgate.net
    Product Ion (m/z)170.0 nih.govresearchgate.net

    Nuclear Magnetic Resonance (NMR) for Impurity Characterization and Conformational Studies

    Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used for the structural characterization of Lanreotide impurities and for studying its higher-order structure. daicelpharmastandards.comfda.gov One-dimensional (¹H NMR) and two-dimensional (¹³C NMR) spectra provide detailed information on the chemical environment of each atom, which is essential for the definitive identification of impurities. daicelpharmastandards.com For instance, five peptide-related impurities of Lanreotide were isolated and characterized using a combination of methods including NMR. fda.gov

    Beyond impurity analysis, advanced NMR techniques like High-Resolution Magic-Angle Spinning (HR-MAS) and Pulsed Field Gradient Diffusion-Ordered Spectroscopy (PFG-DOSY) are used to investigate the conformational dynamics and self-assembly properties of Lanreotide in its gel formulation. nih.gov These studies help to understand how Lanreotide molecules aggregate to form the nanotubes that are critical for its prolonged-release characteristics. nih.govbachem.com Changes in the ¹H-NMR spectra can also indicate successful conjugation of moieties like DOTA to the peptide backbone. researchgate.net

    Amino Acid Analysis (AAA) and Sequencing for Lanreotide Characterization

    Amino Acid Analysis (AAA) and sequencing are fundamental biochemical techniques used to confirm the primary structure of Lanreotide. fda.gov AAA is employed to determine the composition and relative ratios of the amino acids in the peptide, ensuring that the correct building blocks are present in the expected quantities. fda.gov Following this, amino acid sequencing confirms the precise order of the eight amino acids in the polypeptide chain: D-βNal-Cys-Tyr-D-Trp-Lys-Val-Cys-Thr-NH₂. fda.govfda.gov These methods were integral to the initial structural elucidation of Lanreotide and are included in its release specifications for identity confirmation. fda.gov

    Spectrophotometric Techniques for Lanreotide Analysis

    UV-Vis spectrophotometry offers a rapid and straightforward method for the identification and quantification of Lanreotide. fda.govonlinepharmacytech.info The presence of aromatic amino acid residues—specifically Tyrosine, D-Tryptophan, and D-β-Naphthylalanine—in the Lanreotide sequence results in a characteristic UV absorbance profile. researchgate.netnih.gov This property is utilized as a simple identification test in the drug product's release specifications. fda.gov While HPLC is more common for purity analysis, spectrophotometric methods can be developed for quantitative purposes, for example, in determining the concentration of Lanreotide conjugated to other molecules, such as gold nanoparticles. onlinepharmacytech.info The technique is valued for its ease of use and speed, making it suitable for routine analyses. mdpi.com

    Rheological Behavior Analysis of Lanreotide Formulations

    The rheological properties of Lanreotide formulations are a critical parameter, directly influencing their injectability, depot formation, and subsequent sustained-release characteristics. The aqueous gel formulation of Lanreotide acetate is known for its high viscosity, a property intrinsically linked to the peptide's capacity for self-assembly. nih.govgoogle.com

    Lanreotide acetate, at a concentration of 24.6% w/w in water for injection, forms a supersaturated, semi-solid, gel-like product. fda.govregulations.gov This formulation is not a simple solution but rather a complex, highly structured liquid crystal. regulations.gov The underlying mechanism involves the spontaneous self-assembly of Lanreotide molecules into hollow, monodisperse nanotubes with a diameter of 24 nm, which then pack into a dense network, forming a hydrogel. google.combachem.com This supramolecular structure is responsible for the formulation's high viscosity and its controlled-release properties. google.com

    The viscosity of these injectable compositions can range significantly, with reported values from approximately 5,000 to 20,000 centipoise (cps), and potentially as high as 200,000 cps. google.com This high viscosity presents a challenge for administration, as it increases the required injection force. google.comanr.fr Consequently, a major goal in formulation development is to reduce the viscosity to allow for injection through smaller diameter needles, thereby improving patient comfort. anr.fr

    Research has shown that the rheological behavior and the tendency of the peptide to self-assemble are sensitive to the formulation's physicochemical environment. nih.gov Factors such as the concentration of acetic acid, which acts as a counterion, can critically influence the aggregation kinetics and stability of the resulting supramolecular structures. nih.gov The pH, which is directly proportional to the acetic acid concentration, also affects the dissolution rate and release profile of the formulation. google.com Monitoring the rheological behavior is crucial for understanding the material's ability to be delivered via syringe and its capacity to remain localized at the injection site against in vivo biological forces. core.ac.uk

    ParameterDescriptionSignificanceSource(s)
    Viscosity Typically ranges from 5,000 to 200,000 cps.Affects injectability and depot formation. Higher viscosity increases injection force. google.comgoogle.com
    Formulation Supersaturated aqueous solution (24.6% w/w) of Lanreotide acetate.Forms a semi-solid, gel-like hydrogel due to peptide self-assembly. google.comfda.gov
    Structure Highly ordered supramolecular structure of self-assembled nanotubes.Governs the controlled-release properties of the drug. google.combachem.com
    Influencing Factors pH and acetic acid concentration.Modulate the self-assembly process and the final formulation's properties. nih.govgoogle.com

    Surface Plasmon Resonance (SPR) for Ligand-Receptor Binding Kinetics and Affinity Analysis

    Surface Plasmon Resonance (SPR) is a powerful analytical technique used to provide real-time, label-free analysis of biomolecular interactions. nih.gov In Lanreotide research, SPR is instrumental in characterizing the binding kinetics and affinity of the peptide to its target somatostatin (B550006) receptors (SSTRs). This analysis is fundamental to understanding its mechanism of action and pharmacological profile.

    Lanreotide exerts its effects by binding to SSTRs, with a high affinity for subtypes SSTR2 and SSTR5, and a lesser affinity for SSTR3. drugbank.comnih.govyoutube.comnih.gov Its affinity for central receptors is much lower than for peripheral ones found in the pancreas and pituitary gland. drugbank.com The binding to these G-protein coupled receptors inhibits adenylyl cyclase, leading to the antisecretory and antiproliferative effects of the drug. drugbank.com

    SPR studies allow for the precise measurement of key kinetic parameters, including the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity. nih.gov Recent cryo-electron microscopy and biochemical assays have provided detailed insights into these interactions. For instance, while Lanreotide binds with high affinity to SSTR2, its affinity for SSTR1 is significantly lower, demonstrating a substantial reduction in binding strength compared to the natural ligand, somatostatin-14 (SST14). nih.gov This subtype selectivity is a key feature of Lanreotide's therapeutic profile. nih.gov

    Comparative analyses using SPR can elucidate the subtle differences in binding modes that confer subtype selectivity. For example, comparing the interaction of Lanreotide with SSTR1 versus SSTR2 reveals differences in the ligand-receptor contact points, which explains the observed variance in affinity. nih.gov Such detailed kinetic and affinity data are crucial for the development of next-generation somatostatin analogues with improved receptor subtype selectivity and potentially enhanced efficacy or reduced side effects. nih.gov

    Receptor SubtypeLanreotide Binding AffinitySignificanceSource(s)
    SSTR2 High affinityPrimary target for therapeutic effects in acromegaly and neuroendocrine tumors. youtube.comnih.gov
    SSTR5 High affinityContributes to the inhibition of hormone secretion. drugbank.comnih.govnih.gov
    SSTR3 Moderate affinityPart of the binding profile of Lanreotide. nih.gov
    SSTR1 Low / Suboptimal affinityDemonstrates the receptor subtype selectivity of Lanreotide. nih.gov

    Protease Degradation and Serum Stability Studies of Lanreotide

    The therapeutic efficacy of peptide-based drugs like Lanreotide is highly dependent on their stability in the bloodstream and resistance to enzymatic degradation. Natural somatostatin has a very short half-life in circulation, which limits its clinical utility. To overcome this, synthetic analogues such as Lanreotide have been engineered with structural modifications to enhance their stability and duration of action. researchgate.net

    One key strategy employed in the design of Lanreotide is cyclization, which restricts the peptide's conformational flexibility. researchgate.net This not only increases the proportion of the active conformation for receptor binding but also provides significant protection against degradation by proteases. researchgate.net

    The formulation of Lanreotide also plays a crucial role in its stability. The extended-release aqueous gel formulation forms a drug depot at the injection site. somatulinedepot.com This depot is created by the self-assembly of Lanreotide into a dense network of nanotubes. bachem.com The active drug is then released slowly as these nanotubes gradually disassemble upon interaction with physiological fluids. google.combachem.com This formulation strategy protects the bulk of the peptide from systemic circulation and enzymatic attack, resulting in a remarkably long apparent elimination half-life of 23 to 30 days. somatulinedepot.com In some prolonged-release formulations, the half-life can be even longer, at approximately 54 to 63 days. eur.nl

    In vitro stability studies of lyophilized Lanreotide show that it is stable for three weeks at room temperature, though long-term storage is recommended at -18°C. raybiotech.com Upon reconstitution, it should be stored at 4°C for 2-7 days. raybiotech.com The inherent stability of the molecule, combined with the advanced formulation, ensures sustained therapeutic concentrations over an extended period, allowing for dosing intervals of every four weeks or longer. fda.govfda.gov

    FactorDescriptionImpact on StabilitySource(s)
    Molecular Structure Cyclization of the octapeptide.Reduces conformational space and protects against proteolytic degradation. researchgate.net
    Formulation Self-assembling nanotubes forming a hydrogel depot.Protects the peptide from immediate systemic exposure and enzymatic attack, enabling slow, sustained release. google.combachem.com
    Pharmacokinetics Apparent elimination half-life of 23-30 days (or longer).Demonstrates high in vivo stability and allows for extended dosing intervals. somatulinedepot.comeur.nl
    Storage (Lyophilized) Recommended storage at -18°C.Ensures long-term chemical integrity of the peptide before reconstitution. raybiotech.com

    Human Lymphocyte Antigen (HLA) Alleles Binding Assays for Peptide Immunogenicity Research

    The assessment of immunogenicity, the propensity of a therapeutic protein or peptide to elicit an immune response, is a critical component of its characterization. For Lanreotide, this involves investigating its interaction with the immune system, including its potential to be presented by Human Leukocyte Antigen (HLA) molecules to T cells. rsc.orgfrontiersin.org

    T cells recognize peptide fragments (epitopes) only when they are presented by major histocompatibility complex (MHC) molecules, known as HLA in humans. frontiersin.org Therefore, HLA binding assays are a foundational tool for predicting and understanding the immunogenic potential of peptides like Lanreotide. These assays can computationally or experimentally determine the binding affinity of peptide fragments to various HLA alleles, which are highly polymorphic in the human population. frontiersin.orgnih.gov

    Clinical studies have shown that Lanreotide has a low immunogenicity profile. The incidence of anti-drug antibody (ADA) formation in patients is generally low, reported to be between <1% and 11%, and these antibodies have not been found to significantly impact the drug's efficacy or safety. fda.govrsc.org

    Despite the low incidence of ADAs, research into the pharmacodynamic effects of Lanreotide on the immune system reveals a complex interaction. In vivo studies have shown that Lanreotide can have significant effects on immune cells, downregulating key signaling pathways such as WNT, T cell receptor (TCR), and NF-kB in CD8+ T cells. mdpi.comendocrine-abstracts.org Interestingly, these effects were not observed in in vitro experiments, highlighting the importance of the in vivo environment in modulating immune responses to the drug. endocrine-abstracts.org Further research has indicated that Lanreotide treatment can promote a Th1 cytotoxic immune-phenotype in patients with certain neuroendocrine tumors. nih.gov

    These findings suggest that while Lanreotide's potential to generate a classical ADA response is low, it possesses immunomodulatory properties. HLA binding assays, as part of a broader immunogenicity risk assessment, help to identify potential T-cell epitopes within the Lanreotide sequence, providing a mechanistic basis for understanding any observed immune-related effects. nih.govnih.gov

    AspectResearch FindingImplicationSource(s)
    ADA Incidence Low, ranging from <1% to 11% in clinical studies.Suggests a low risk of classical immunogenicity affecting safety and efficacy. fda.govrsc.org
    In Vivo Immune Effects Downregulation of WNT, TCR, and NF-kB signaling in CD8+ T cells.Lanreotide has direct pharmacodynamic effects on T-cell signaling pathways in patients. mdpi.comendocrine-abstracts.org
    In Vitro Immune Effects No effect on T-cell functional parameters investigated.Highlights the complexity of in vivo immune interactions not captured by simple in vitro models. endocrine-abstracts.org
    Cytokine Profile Promotes a Th1 cytotoxic immune-phenotype in some patients.Indicates immunomodulatory properties beyond simple receptor blockade. nih.gov
    HLA Binding T-cell epitopes must bind to HLA molecules for immune recognition.Assays are used to predict which peptide fragments could potentially activate T cells. frontiersin.orgnih.gov

    Q & A

    Q. What are the key methodological considerations for synthesizing Lanreotide acetate with high purity?

    Lanreotide acetate is synthesized via a solution-phase method involving coupling of two tetrapeptides with protected threonine hydroxyl groups. Deprotection, oxidation, and acetic acid treatment yield the final product. Critical steps include optimizing coupling efficiency (e.g., reaction time, temperature) and minimizing side reactions during oxidation to preserve disulfide bonds. Purity ≥98% is achievable through iterative HPLC purification and lyophilization .

    Q. How does Lanreotide acetate interact with somatostatin receptors (SSTRs) in mechanistic studies?

    Lanreotide binds selectively to SSTR subtypes 2 and 5, inhibiting downstream signaling (e.g., cAMP/PKA pathway). In vitro assays, such as radioligand binding studies or fluorescence resonance energy transfer (FRET), are used to quantify receptor affinity (IC₅₀ values). For functional analysis, cAMP inhibition assays in transfected HEK293 cells or tumor-derived cell lines (e.g., GH3 pituitary cells) are standard .

    Q. What analytical methods are validated for assessing Lanreotide acetate purity and stability?

    Reverse-phase HPLC with UV detection (e.g., C18 column, 220 nm) is the gold standard. Stability studies under accelerated conditions (40°C/75% RH) for 6 months can assess degradation products. Mass spectrometry (LC-MS/MS) confirms molecular integrity (C₅₄H₆₉N₁₁O₁₀S₂; MW 1096.32). Purity ≥98% is required for preclinical use .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in efficacy data between in vitro and in vivo models of neuroendocrine tumors (NETs)?

    Discrepancies often arise from differences in drug bioavailability or tumor microenvironment complexity. For example, Lanreotide shows moderate tumor growth inhibition (TGD 4.5–8.3 days) in GH3 xenografts but may underperform in 3D spheroid models due to poor penetration. Mitigation strategies include:

    • Pharmacokinetic profiling : Compare plasma/tissue concentrations using LC-MS/MS.
    • Model refinement : Use orthotopic or patient-derived xenografts (PDX) with SSTR2 overexpression .

    Q. What experimental design principles apply to bioequivalence studies of Lanreotide acetate generics?

    The FDA recommends:

    • In vitro : Parallel in vitro release testing (IVRT) for depot formulations.
    • In vivo : Pharmacokinetic studies measuring AUC₀–∞ and Cmax in healthy volunteers.
    • Clinical endpoints : Biochemical markers (e.g., IGF-1 reduction in acromegaly) for therapeutic equivalence. Statistical analysis requires 90% confidence intervals within 80–125% for AUC/Cmax .

    Q. How do predictive factors (e.g., SSTR2 expression) influence Lanreotide acetate response in clinical trials?

    Retrospective analysis of acromegaly trials shows that patients with high SSTR2 expression (IHC ≥2+) have higher biochemical response rates (70–80% IGF-1 normalization). Advanced methods include:

    • Radiomics : <sup>68</sup>Ga-DOTATATE PET/CT for quantitative receptor density assessment.
    • Multivariate regression : Adjust for covariates like tumor grade and baseline hormone levels .

    Q. What statistical approaches are optimal for analyzing time-to-event data in Lanreotide acetate trials?

    Use Kaplan-Meier survival analysis with log-rank tests for progression-free survival (PFS). For heterogeneous populations (e.g., NETs), stratified Cox proportional hazards models account for variables like Ki-67 index. Sensitivity analyses (e.g., per-protocol vs. intention-to-treat) ensure robustness .

    Comparative and Translational Research

    Q. How does Lanreotide acetate compare to Octreotide in pharmacoeconomic studies for acromegaly?

    Cost-minimization analyses show Lanreotide (120 mg/month) reduces annual treatment costs by 15–20% versus Octreotide LAR (30 mg/month), with equivalent efficacy (symptom control: 65–70%) and lower adverse event rates (e.g., injection-site reactions: 8% vs. 12%). Modeling assumptions include equivalent dosing frequency and adherence rates .

    Q. What are the challenges in developing Lanreotide acetate copolymer microparticles for sustained release?

    Key challenges include:

    • Polymer compatibility : PLGA vs. PLA impacts drug release kinetics (e.g., burst release vs. zero-order kinetics).
    • Stability : Moisture-induced peptide aggregation during storage. Accelerated stability testing (25°C/60% RH for 12 months) and in vitro-in vivo correlation (IVIVC) modeling are critical .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.